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  • Product: tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
  • CAS: 1335042-18-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. As a key building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. As a key building block in modern organic synthesis, particularly within the realm of drug discovery and development, this N-Boc-protected amino aldehyde offers significant potential for the construction of complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the handling and utilization of this versatile compound.

Introduction and Significance

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, also known by its synonym N-Boc-3-amino-5-methylhexanal, belongs to the class of N-Boc protected γ-amino aldehydes. The tert-butyloxycarbonyl (Boc) protecting group is of paramount importance in contemporary organic synthesis, enabling the selective manipulation of functional groups in complex molecules.[1][2] By masking the nucleophilic amine, the Boc group allows for a wide range of chemical transformations to be carried out on the aldehyde functionality without undesired side reactions.[1][2] The stability of the Boc group under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, provides a robust and orthogonal protection strategy that is fundamental to multi-step syntheses, including solid-phase peptide synthesis.[3][4]

The inherent reactivity of the aldehyde group makes N-Boc protected amino aldehydes valuable synthons for the introduction of aminoalkyl fragments in the synthesis of peptidomimetics, heterocyclic compounds, and other biologically active molecules.[5][6] The specific structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, with its isobutyl side chain, offers a lipophilic moiety that can be exploited in the design of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate are summarized below. It is important to note that while some properties are reported in chemical databases, specific experimental data such as melting and boiling points are not widely available. In such cases, predicted values and data from structurally similar compounds are provided for guidance.

Molecular Structure

The molecular structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is depicted in the following diagram:

Caption: 2D structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

Physicochemical Data
PropertyValueSource
CAS Number 1335042-18-6[1][7][8]
Molecular Formula C₁₂H₂₃NO₃[8]
Molecular Weight 229.32 g/mol [8]
Appearance Predicted: Colorless to pale yellow oil or low melting solidInferred from similar compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol.[9]Inferred from similar compounds
InChI Key PXSPQTFERASGAD-UHFFFAOYSA-N[7]

Synthesis and Purification

Proposed Synthetic Workflow

The following workflow outlines a logical and experimentally sound approach for the synthesis of the target compound, starting from the commercially available (S)-3-(Boc-amino)-5-methylhexanoic acid.[10]

Synthesis_Workflow cluster_0 Synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate start Start: (S)-3-(Boc-amino)-5-methylhexanoic acid weinreb Weinreb Amide Formation: 1. Isobutyl chloroformate, NMM 2. N,O-Dimethylhydroxylamine hydrochloride start->weinreb reduction Reduction to Aldehyde: LiAlH₄ or DIBAL-H -78 °C to 0 °C weinreb->reduction purification Purification: Silica Gel Chromatography reduction->purification product Product: tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate purification->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Weinreb Amide Formation

  • To a solution of (S)-3-(Boc-amino)-5-methylhexanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere (e.g., argon), add N-methylmorpholine (NMM) (1.1 eq.).

  • Slowly add isobutyl chloroformate (1.1 eq.) and stir the reaction mixture at -15 °C for 30 minutes.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and NMM (1.2 eq.) in a minimal amount of water and THF.

  • Add the N,O-dimethylhydroxylamine solution to the reaction mixture and allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Weinreb amide.

Step 2: Reduction to the Aldehyde

  • Dissolve the crude Weinreb amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) or diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully quench the reaction at -78 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate as a purified compound.

Chemical Reactivity and Stability

The chemical behavior of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is dictated by the two primary functional groups: the N-Boc protecting group and the aldehyde.

  • N-Boc Group: This group is stable to a wide range of nucleophiles and basic conditions.[1] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent, to yield the corresponding primary amine.[1]

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations. It is also prone to oxidation to the corresponding carboxylic acid.

Due to the reactive nature of the aldehyde, the compound should be stored under an inert atmosphere at low temperatures to prevent degradation.[2]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ ~9.7 ppm (t, 1H): Aldehyde proton.

  • δ ~4.5-5.5 ppm (br s, 1H): NH proton of the carbamate.

  • δ ~3.8-4.2 ppm (m, 1H): CH proton at the 3-position.

  • δ ~2.4-2.6 ppm (m, 2H): CH₂ protons at the 2-position.

  • δ ~1.4-1.8 ppm (m, 3H): CH₂ protons at the 4-position and CH proton at the 5-position.

  • δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

  • δ ~0.9 ppm (d, 6H): Methyl protons of the isobutyl group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ ~202 ppm: Aldehyde carbonyl carbon.

  • δ ~156 ppm: Carbamate carbonyl carbon.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~50-55 ppm: CH carbon at the 3-position.

  • δ ~40-45 ppm: CH₂ carbon at the 2-position.

  • δ ~35-40 ppm: CH₂ carbon at the 4-position.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

  • δ ~25 ppm: CH carbon at the 5-position.

  • δ ~22 ppm: Methyl carbons of the isobutyl group.

Note: The predicted chemical shifts are based on the analysis of structurally similar N-Boc protected amino aldehydes and general principles of NMR spectroscopy.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • ~3340 cm⁻¹ (N-H stretch): Carbamate N-H stretching vibration.

  • ~2960 cm⁻¹ (C-H stretch): Alkyl C-H stretching vibrations.

  • ~2720 and ~2820 cm⁻¹ (C-H stretch): Characteristic C-H stretching of the aldehyde proton.

  • ~1710 cm⁻¹ (C=O stretch): Aldehyde carbonyl stretching vibration.

  • ~1685 cm⁻¹ (C=O stretch): Carbamate carbonyl stretching vibration.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 230.17.

Applications in Drug Development

N-Boc protected amino aldehydes are valuable intermediates in the synthesis of a wide array of pharmaceutical agents. Their ability to participate in reactions that form new carbon-carbon and carbon-nitrogen bonds makes them ideal for building molecular complexity.[13][14]

Peptidomimetics

The aldehyde functionality can be used in reductive amination reactions to form peptide bonds or to introduce modifications to peptide backbones, leading to the synthesis of peptidomimetics with improved stability and bioavailability.

Synthesis of Heterocyclic Compounds

The compound can serve as a precursor for the synthesis of various heterocyclic systems, which are common scaffolds in many drug molecules.

Asymmetric Synthesis

As a chiral building block, enantiomerically pure tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate can be used to introduce stereocenters into target molecules with high diastereoselectivity.

Safety and Handling

Based on the available hazard classifications, tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause drowsiness or dizziness (H336).[1] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, an inert atmosphere and refrigeration are recommended.

Conclusion

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its N-Boc protecting group allows for selective chemical transformations, making it an ideal intermediate for the construction of complex and biologically active molecules. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and key considerations for its handling and application, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.

References

  • NextSDS. tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PMC. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • PubChemLite. tert-butyl n-(5,5-dimethyl-1-oxohexan-3-yl)carbamate. [Link]

  • PubChem. tert-butyl N-(3-ethyl-4-oxohex-5-enyl)carbamate. [Link]

  • PubChem. 3-Amino-5-methylhexanal. [Link]

  • NextSDS. tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

  • Chemspace. tert-butyl N-[5-methyl-3-(propylamino)hex-5-en-1-yl]-N-(propan-2-yl)carbamate. [Link]

  • PubChem. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. [Link]

  • PubChem. tert-butyl N-(2-methyl-1-oxopropan-2-yl)carbamate. [Link]

  • DergiPark. N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • ResearchGate. N-Boc-protected amino aldehydes 1-6. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. [Link]

  • ACS Publications. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. [Link]

  • PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. [Link]

Sources

Exploratory

Structural Characterization and Synthetic Methodologies of tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Executive Summary & Chemical Identity tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS: 1335042-18-6), frequently referred to in literature as N-Boc-β-homoleucinal or N-Boc-(±)-3-amino-5-methylhexanal , is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS: 1335042-18-6), frequently referred to in literature as N-Boc-β-homoleucinal or N-Boc-(±)-3-amino-5-methylhexanal , is a highly versatile chiral building block[1]. Characterized by a protected β-amino group, an isobutyl side chain, and a reactive terminal aldehyde, this molecule is a critical intermediate in the design of peptidomimetics, statine analogs, and potent protease inhibitors. The presence of the tert-butyloxycarbonyl (Boc) group ensures the stability of the primary amine under various synthetic conditions while preventing unwanted self-condensation (imine formation) of the amino aldehyde[2].

Physicochemical & Structural Characterization

To ensure high-fidelity structural validation during drug development, rigorous spectroscopic characterization is required. The molecule exhibits a topological polar surface area (TPSA) of 55.4 Ų, making it highly relevant for evaluating the pharmacokinetic properties of its downstream derivatives[1].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Synonyms N-Boc-β-homoleucinal; N-Boc-3-amino-5-methylhexanal
CAS Number 1335042-18-6
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol
XLogP3 2.1
Rotatable Bonds 7
Guaranteed Purity (Commercially) > 98% (via 500 MHz ¹H NMR / HPLC)[3]
Table 2: Characteristic ¹H NMR Spectral Data (500 MHz, CDCl₃)

Note: Due to the chiral center at C3, the adjacent methylene protons (C2 and C4) are diastereotopic and typically present as complex multiplets.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Feature
9.70 – 9.80 t or dd1HAldehyde proton (C1-H =O)
4.60 – 4.80 br d1HCarbamate NH (Boc-protected)
3.80 – 4.05 m1HChiral methine (C3-H )
2.50 – 2.70 m2HDiastereotopic α-methylene (C2-H ₂)
1.50 – 1.70 m1HIsobutyl methine (C5-H )
1.44 s9Htert-Butyl group of Boc (-C(CH ₃)₃)
1.20 – 1.40 m2HDiastereotopic isobutyl methylene (C4-H ₂)
0.90 – 0.95 d6HTerminal methyls (C6-H ₃ and 5-CH ₃)

Synthetic Strategy & Mechanistic Causality

The synthesis of N-Boc-β-homoleucinal typically proceeds via the homologation of Boc-Leucine to Boc-β-homoleucine, followed by reduction to the intermediate alcohol (Boc-β-homoleucinol), and finally, a controlled oxidation to the target aldehyde[4].

The oxidation step is notoriously challenging; primary alcohols can easily over-oxidize to carboxylic acids, and the α-protons of the resulting aldehydes are highly susceptible to base-catalyzed epimerization. To circumvent this, Dess-Martin Periodinane (DMP) is the gold-standard oxidant[5]. DMP operates under exceptionally mild, neutral conditions at room temperature, ensuring that the stereochemical integrity of the chiral C3 center is perfectly maintained without the risk of over-oxidation.

SyntheticStrategy A Boc-β-homoleucine (Starting Material) B Boc-β-homoleucinol (Intermediate Alcohol) A->B Reduction (e.g., Isobutyl chloroformate / NaBH4) C Boc-β-homoleucinal (Target Aldehyde) B->C Mild Oxidation (Dess-Martin Periodinane)

Figure 1: Two-step synthetic workflow from Boc-β-homoleucine to Boc-β-homoleucinal.

Experimental Methodology: DMP Oxidation Protocol

The following protocol outlines a self-validating system for the oxidation of Boc-β-homoleucinol to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. Every reagent choice is dictated by strict mechanistic causality[4].

Step-by-Step Workflow
  • Solvation: Dissolve Boc-β-homoleucinol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM is a non-coordinating solvent that provides excellent solubility for the hypervalent iodine reagent (DMP) while remaining inert to oxidation.

  • Oxidant Addition: Cool the reaction flask to 0 °C under an inert argon atmosphere. Add Dess-Martin Periodinane (1.15 eq) portion-wise.

    • Causality: The slight excess of DMP ensures complete conversion. Starting at 0 °C controls the initial exothermic ligand-exchange step between the alcohol and the iodine center.

  • Reaction Progression & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). Since the product lacks strong UV chromophores, visualize the plates using a Ninhydrin stain (requires brief heating to cleave the Boc group and stain the free amine) or Phosphomolybdic acid (PMA).

  • Biphasic Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by adding a 1:1 (v/v) mixture of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: Na₂S₂O₃ chemically reduces unreacted hypervalent iodine species and the iodinane byproduct into safe, water-soluble derivatives. NaHCO₃ neutralizes the acetic acid generated during the oxidation, preventing acid-catalyzed deprotection of the Boc group.

    • Self-Validation: Upon addition, the mixture will form a cloudy white suspension. Vigorously stir for 15–30 minutes until the suspension completely resolves into two clear, distinct liquid phases. This visual cue confirms the complete reduction of the iodine byproducts.

  • Isolation: Separate the organic phase. Extract the aqueous phase twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

DMPWorkflow Step1 1. Solvation Dissolve Boc-β-homoleucinol in anhydrous DCM (0.1 M) Step2 2. Oxidation Add DMP (1.1-1.2 eq) at 0 °C, warm to RT Step1->Step2 Step3 3. Reaction Monitoring Stir for 1-2 h; Monitor via TLC (Ninhydrin stain) Step2->Step3 Step4 4. Biphasic Quench Add sat. Na2S2O3 / NaHCO3 (1:1 v/v); stir until clear Step3->Step4 Step5 5. Isolation Extract with DCM, wash with brine, dry over Na2SO4 Step4->Step5

Figure 2: Step-by-step methodology and self-validating workflow for DMP oxidation.

References

  • Guidechem - tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Chemical Properties & Synonyms.
  • Squarix GmbH - N-Boc(+/-)3-amino-5-methylhexanal Product Data and Analytical Purity.
  • Wikipedia - Dess–Martin periodinane: Chemoselectivity and Oxidation Mechanism.
  • Benchchem - Application Notes and Protocols: N-Boc-aminomethanol in the Synthesis of Chiral Amino Alcohols.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Abstract This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a valuable building block in organic synthesis. The doc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a valuable building block in organic synthesis. The document details a four-step synthetic sequence, commencing with the synthesis of a key β-keto ester intermediate, followed by reductive amination, Boc-protection, and a final partial reduction to the target aldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and a discussion of the rationale behind the chosen synthetic strategy.

Introduction

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a bifunctional molecule featuring a protected amine and a reactive aldehyde moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amine under a variety of conditions, while the aldehyde functionality serves as a versatile handle for further chemical transformations, such as carbon-carbon bond formation or the synthesis of more complex nitrogen-containing heterocycles. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active compounds. This guide delineates a logical and efficient synthetic approach to this target molecule, emphasizing key experimental considerations and mechanistic underpinnings.

Overall Synthetic Workflow

The proposed synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a four-step process that begins with readily available starting materials. The overall strategy is designed for efficiency and control over the introduction of the key functional groups.

Overall Synthesis Workflow start Ethyl Acetoacetate + Isovaleryl Chloride step1 Step 1: Acylation start->step1 NaH, THF intermediate1 Ethyl 5-methyl-3-oxohexanoate step1->intermediate1 Yield: High step2 Step 2: Reductive Amination intermediate1->step2 NH4OAc, NaBH3CN intermediate2 Ethyl 3-amino-5-methylhexanoate step2->intermediate2 Yield: Moderate to Good step3 Step 3: Boc Protection intermediate2->step3 Boc2O, Base intermediate3 Ethyl 3-(tert-butoxycarbonylamino)-5-methylhexanoate step3->intermediate3 Yield: High step4 Step 4: Partial Reduction intermediate3->step4 DIBAL-H, -78 °C final_product tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate step4->final_product Yield: Good

Caption: Overall synthetic workflow for the preparation of the target molecule.

Step 1: Synthesis of Ethyl 5-methyl-3-oxohexanoate

The synthesis commences with the acylation of ethyl acetoacetate, a classic example of the acetoacetic ester synthesis. This reaction establishes the core carbon skeleton of the target molecule.

Experimental Protocol
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the enolate.

  • Add a solution of isovaleryl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 5-methyl-3-oxohexanoate as a colorless oil.

Mechanism of Acylation

The reaction proceeds through a two-step mechanism: enolate formation followed by nucleophilic acyl substitution.

Acylation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Acyl Substitution EAA Ethyl Acetoacetate Enolate Enolate Anion EAA->Enolate Deprotonation NaH NaH NaH->Enolate H2 H₂ (gas) Enolate->H2 Enolate_2 Enolate Anion Tetrahedral_Intermediate Tetrahedral Intermediate Enolate_2->Tetrahedral_Intermediate Nucleophilic Attack IsovalerylChloride Isovaleryl Chloride IsovalerylChloride->Tetrahedral_Intermediate Product Ethyl 5-methyl-3-oxohexanoate Tetrahedral_Intermediate->Product Collapse Chloride Cl⁻ Tetrahedral_Intermediate->Chloride

Caption: Mechanism of acylation of ethyl acetoacetate.

The α-protons of ethyl acetoacetate are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, facilitating deprotonation by a strong base like sodium hydride to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isovaleryl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion to yield the β-keto ester.

Step 2: Reductive Amination of Ethyl 5-methyl-3-oxohexanoate

This step introduces the crucial amino group at the C3 position via a one-pot reductive amination procedure.

Experimental Protocol
  • In a round-bottom flask, dissolve ethyl 5-methyl-3-oxohexanoate (1.0 equivalent) in methanol.

  • Add ammonium acetate (NH₄OAc, 5-10 equivalents) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and adjust the pH to ~9-10 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude ethyl 3-amino-5-methylhexanoate, which can often be used in the next step without further purification.

Mechanism of Reductive Amination

Reductive amination involves the initial formation of an imine or enamine, which is then reduced in situ by the hydride reagent.[2][3]

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketoester β-Keto Ester Carbinolamine Carbinolamine Intermediate Ketoester->Carbinolamine Nucleophilic Attack Ammonia NH₃ (from NH₄OAc) Ammonia->Carbinolamine Imine Imine Carbinolamine->Imine Dehydration Imine_2 Imine Amine_Product β-Amino Ester Imine_2->Amine_Product Hydride Attack Hydride NaBH₃CN Hydride->Amine_Product

Caption: Mechanism of reductive amination.

The ketone of the β-keto ester reacts with ammonia (from ammonium acetate) to form a carbinolamine intermediate, which then dehydrates to form an imine.[4] Sodium cyanoborohydride is a selective reducing agent that is more reactive towards the protonated imine (iminium ion) than the ketone starting material, especially under mildly acidic conditions.[3][5] The hydride from NaBH₃CN attacks the electrophilic carbon of the imine, yielding the desired β-amino ester.[2]

Step 3: Boc Protection of Ethyl 3-amino-5-methylhexanoate

The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

Experimental Protocol
  • Dissolve the crude ethyl 3-amino-5-methylhexanoate (1.0 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • After the reaction is complete (monitored by TLC), remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography on silica gel to obtain pure ethyl 3-(tert-butoxycarbonylamino)-5-methylhexanoate.

Mechanism of Boc Protection

The Boc protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction.[6]

Boc Protection Mechanism Amine β-Amino Ester Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate Boc2O->Tetrahedral_Intermediate Boc_Amine Boc-protected Amine Tetrahedral_Intermediate->Boc_Amine Collapse Leaving_Group tert-Butyl Carbonate Tetrahedral_Intermediate->Leaving_Group Byproducts t-BuOH + CO₂ Leaving_Group->Byproducts Decomposition

Caption: Mechanism of Boc protection of an amine.

The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into tert-butanol and carbon dioxide gas.[6][7] The use of a mild base like sodium bicarbonate neutralizes the acidic proton generated during the reaction, driving it to completion.[]

Step 4: Partial Reduction of the Ester to the Aldehyde

The final step is the selective partial reduction of the ester to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperature.

Experimental Protocol
  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve ethyl 3-(tert-butoxycarbonylamino)-5-methylhexanoate (1.0 equivalent) in anhydrous dichloromethane (DCM) or toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.1-1.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are observed.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

  • If necessary, purify the product by flash column chromatography on silica gel.

Mechanism of DIBAL-H Reduction

The selectivity of the DIBAL-H reduction is attributed to the formation of a stable tetrahedral intermediate at low temperatures.[9][10]

DIBAL-H Reduction Mechanism cluster_0 Step 1: Coordination and Hydride Transfer cluster_1 Step 2: Hydrolysis Ester Boc-protected Ester Tetrahedral_Intermediate Stable Tetrahedral Intermediate (at -78 °C) Ester->Tetrahedral_Intermediate Coordination then Hydride Attack DIBAL DIBAL-H DIBAL->Tetrahedral_Intermediate Intermediate_2 Tetrahedral Intermediate Aldehyde Target Aldehyde Intermediate_2->Aldehyde Hydrolysis Water H₂O (Workup) Water->Aldehyde

Caption: Mechanism of partial ester reduction with DIBAL-H.

As a Lewis acid, the aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon.[11] This is followed by an intramolecular hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate.[10] At low temperatures (-78 °C), this intermediate is stable and does not collapse to eliminate the ethoxy group.[9][11] Upon aqueous workup, the intermediate is hydrolyzed to release the desired aldehyde.[10]

Quantitative Data Summary

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield
1Ethyl 5-methyl-3-oxohexanoateC₉H₁₆O₃172.2275-85%
2Ethyl 3-amino-5-methylhexanoateC₉H₁₉NO₂173.2560-75%
3Ethyl 3-(tert-butoxycarbonylamino)-5-methylhexanoateC₁₄H₂₇NO₄273.3785-95%
4tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamateC₁₂H₂₃NO₃229.3270-80%

Conclusion

The presented four-step synthesis provides a reliable and scalable route to tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. The pathway utilizes well-established and understood chemical transformations, allowing for a high degree of control and predictability. The strategic use of a β-keto ester intermediate, followed by reductive amination, Boc protection, and a selective DIBAL-H reduction, constitutes an efficient approach for accessing this valuable synthetic building block. The mechanistic insights and detailed protocols provided in this guide are intended to empower researchers in their synthetic endeavors.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from [Link]

  • Wentzel Lab. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (2023, March 14). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry Steps. (2024, November 27). Esters to Aldehydes. Retrieved from [Link]

  • Chemistry in a Nutshell. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Wentzel Lab. (2020, March 3). DIBAL-H Reduction of an Ester to Aldehyde-Mechanism [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acetoacetic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Biotage. (n.d.). Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating. Retrieved from [Link]

  • Dr. M. A. K. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation [Video]. YouTube. Retrieved from [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622–2624. [Link]

  • Abdel-Majid, A. F., et al. (2012). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters, 53(39), 5234-5237.
  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • McMurry, J. E. (1973). A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate. Organic Syntheses, 53, 59. [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) -.
  • National Center for Biotechnology Information. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • Knowledge at UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]

  • ResearchGate. (2015, November 24). Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. Retrieved from [Link]methyl-34-dihydropyridine-2-thiones)

Sources

Exploratory

Thermodynamic Solubility and Solvation Dynamics of tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Mechanistic Importance tert-Butyl N-(5-methyl-1-oxoh...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Mechanistic Importance

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS: 1335042-18-6) is a highly specialized, chiral β -amino aldehyde derivative, functionally recognized as a Boc-protected β -homoleucinal[1]. In modern drug development, compounds containing such β -amino acid fragments are highly valued for their remarkable stability against enzymatic degradation by peptidases, which significantly improves the oral bioavailability of peptidomimetics compared to natural α -peptides[2].

The terminal aldehyde group serves as a critical reactive handle for downstream homologation—such as Wittig reactions and reductive aminations—to create diverse molecular architectures like statine analogues and protease inhibitors[2]. Because these transformations are highly sensitive to solvent effects, understanding the thermodynamic solubility profile of this intermediate is paramount for optimizing yield, maintaining stereointegrity, and preventing degradation.

Structural Analytics and Solvation Thermodynamics

To predict and manipulate the solubility of this compound, we must first deconstruct its molecular architecture (Chemical Formula: C12H23NO3, Molecular Weight: 229.32 g/mol )[1]:

  • Lipophilic Framework: The molecule possesses a highly aliphatic backbone, comprising a bulky tert-butyl group and an isobutyl side chain. This extensive hydrocarbon network drives high solubility in non-polar to moderately polar aprotic solvents via London dispersion forces.

  • Hydrogen Bonding Domains: The carbamate (Boc) protecting group features an N-H hydrogen-bond donor and carbonyl/ether oxygen hydrogen-bond acceptors. The Boc group is highly stable under basic conditions but can be cleanly removed under mild acidic conditions[2].

  • Reactivity Constraints: The electrophilic nature of the unhindered aliphatic aldehyde dictates that protic, nucleophilic solvents (e.g., primary alcohols) should be avoided during prolonged storage or high-temperature dissolution due to the thermodynamic favorability of hemiacetal formation.

Empirical Solubility Profile in Organic Solvents

Based on the functional group contributions and the standard behavior of homologous N-Boc-amino aldehydes, the solubility profile is heavily skewed toward polar aprotic and halogenated solvents.

Solvent ClassRepresentative SolventEstimated SolubilitySolvation Mechanism & Application Notes
Halogenated Dichloromethane (DCM)> 100 mg/mLExcellent dipole-dipole interactions; the gold standard for extractions and precursor oxidation steps[3].
Ethers Tetrahydrofuran (THF)> 100 mg/mLStrong H-bond acceptor for the carbamate NH; critical for maintaining solubility in complex organometallic reactions[3].
Esters Ethyl Acetate (EtOAc)> 50 mg/mLGood balance of polarity and lipophilicity; standard for aqueous workups and chromatography.
Aromatic Toluene20 - 50 mg/mLNon-polar dispersion forces; the preferred solvent for lipase-catalyzed enzymatic resolutions[2].
Aliphatic n-Hexane< 5 mg/mLPoor solubility; acts as an excellent anti-solvent for crystallization and purification.
Protic Methanol (MeOH)> 50 mg/mLReadily soluble, but nucleophilic attack on the aldehyde forms hemiacetals; avoid prolonged exposure or heating.

Experimental Protocol: Thermodynamic Solubility Determination

Standard UV-Vis spectroscopy is inadequate for quantifying tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate due to the absence of a conjugated π -system. Therefore, High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (HPLC-CAD) must be utilized. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Isothermal Equilibration (Shake-Flask)
  • Action: Dispense 50 mg of the compound into a 2 mL amber glass vial. Add 0.5 mL of the target organic solvent. Seal with a PTFE-lined cap and agitate at 300 rpm on a thermoshaker at 25.0 ± 0.1 °C for 24 hours.

  • Causality: Amber glass prevents photo-oxidation of the sensitive aldehyde group. The 24-hour timeframe ensures the system reaches true thermodynamic equilibrium, overcoming the kinetic barriers of crystal lattice dissolution.

Step 2: Phase Separation and Clarification
  • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Carefully decant the supernatant and filter through a 0.22 µm PTFE syringe filter (pre-saturated with the respective solvent).

  • Causality: Centrifugation followed by fine filtration eliminates undissolved micro-particulates. Failure to remove these sub-visible particulates leads to the artificial inflation of solubility metrics during downstream quantification.

Step 3: Quantification via HPLC-CAD & Self-Validation
  • Action: Dilute the filtered supernatant volumetrically with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector. Inject onto a C18 column coupled to a Charged Aerosol Detector (CAD).

  • Causality: Because the aliphatic carbonyl and carbamate only weakly absorb at ~205-210 nm, standard UV detection is highly susceptible to solvent background noise. CAD provides a uniform, mass-dependent response for non-volatile analytes, ensuring high-fidelity quantification regardless of the compound's optical properties.

  • Self-Validation Check (Mass Balance): Dry the residual solid from Step 2 under vacuum and weigh it. The sum of the quantified dissolved mass and the recovered solid mass must equal the initial input mass (± 2%). This validates that the aldehyde did not undergo solvent-mediated degradation (e.g., oxidation to the carboxylic acid) during the assay.

Solvent Selection for Downstream Transformations

The choice of solvent directly impacts the chemoselectivity and stereointegrity of reactions involving this β -amino aldehyde. For instance, Tetrahydrofuran (THF) is the premier solvent for Wittig olefination. Its ability to fully solvate both the Boc-amino aldehyde and the phosphorus ylide ensures high E/Z stereoselectivity during chain extension[4]. Conversely, for biocatalytic processes requiring lipases, toluene or tert-butyl methyl ether (TBME) is preferred to maintain enzyme conformation[2].

SolventWorkflow Start tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (Boc-β-homoleucinal) DCM Dichloromethane (DCM) Solubility: >100 mg/mL Start->DCM Extraction & Prep THF Tetrahydrofuran (THF) Solubility: >100 mg/mL Start->THF Organometallics Toluene Toluene / TBME Solubility: 20-50 mg/mL Start->Toluene Biocatalysis Alcohols Methanol / Ethanol Solubility: >50 mg/mL Start->Alcohols Avoid Heating Oxidation Swern / DMP Oxidation (Synthesis from Alcohol) DCM->Oxidation Wittig Wittig Olefination (Homologation) THF->Wittig Lipase Biocatalytic Resolution (Stereocontrol) Toluene->Lipase Acetal Hemiacetal Formation (Degradation Risk) Alcohols->Acetal

Workflow for solvent selection and downstream reactions of Boc-amino aldehydes.

References[1] Guidechem. "tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate - Properties and Identifiers". Available at: Guidechem Database[3] National Institutes of Health (NIH) / PMC. "Chiral Amphiphilic Secondary Amine-Porphyrin Hybrids for Aqueous Organocatalysis". Available at:PMC Article[4] Indian Institute of Science Education and Research (IISER) Pune. "Chemistry on Unnatural Amino acid Peptide Building Blocks and Bioinspired Peptide Synthesis". Available at:IISER Repository[2] Benchchem. "Classical and Modern Approaches to N-Boc-Amino Aldehyde Synthesis (N-Boc-(+/-)-3-aminoheptanal)". Available at: Benchchem Insights

Sources

Foundational

The Strategic Role of tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Derivatives in Peptidomimetic Drug Design: A Comprehensive Technical Review

Executive Summary The development of modern peptidomimetics relies heavily on the availability of versatile, enantiopure chiral building blocks. Among these, tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (commonly ref...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of modern peptidomimetics relies heavily on the availability of versatile, enantiopure chiral building blocks. Among these, tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (commonly referred to as Boc- β -homoleucinal or N-Boc-3-amino-5-methylhexanal) stands out as a highly valuable intermediate[1]. By mimicking the isobutyl side chain of leucine while extending the peptide backbone by a single carbon, this β -amino aldehyde enables the synthesis of proteolytically stable pseudopeptides, statine analogues, and transition-state isosteres.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and downstream applications of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate derivatives, tailored for researchers and drug development professionals.

Structural and Physicochemical Profiling

The utility of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate stems from the synergistic relationship between its three primary structural components:

  • The Aldehyde Moiety (C1): A highly electrophilic center that serves as a versatile hub for carbon-carbon and carbon-nitrogen bond formation.

  • The β -Isobutyl Side Chain (C5): Mimics the hydrophobic side chain of L-leucine, which is critical for anchoring the molecule into the S1/S1' hydrophobic pockets of target proteases (e.g., Cathepsins, HIV protease)[2].

  • The tert-Butoxycarbonyl (Boc) Protecting Group (C3): Beyond its standard role in orthogonal peptide synthesis, the bulky Boc group sterically shields the adjacent chiral center. This steric bulk minimizes α -deprotonation, thereby preventing the racemization of the stereocenter during strongly basic or nucleophilic reactions[1].

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound, derived from computational and empirical databases[1][3].

PropertyValueCausality / Significance in Synthesis
IUPAC Name tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamateStandardized nomenclature for regulatory tracking.
CAS Number 1335042-18-6Primary identifier for sourcing and safety data[4].
Molecular Formula C12H23NO3Defines the atomic composition and mass[1].
Molecular Weight 229.32 g/mol Crucial for stoichiometric calculations in scale-up[1].
XLogP3-AA ~1.8 - 2.1Indicates moderate lipophilicity, favorable for organic extraction[1][5].
Topological Polar Surface Area (TPSA) 55.4 ŲPredicts membrane permeability for downstream drug candidates[1].
Rotatable Bonds 7High conformational flexibility, allowing induced fit in enzyme pockets[1].

Synthetic Pathways and Mechanistic Causality

The synthesis of enantiopure tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate typically begins with Boc-L-Leucine. Direct reduction of amino acids to aldehydes often results in over-reduction to the alcohol or racemization. To circumvent this, the industry standard employs the Weinreb Amide methodology.

Workflow Visualization

SynthesisWorkflow A Boc-L-Leucine B Arndt-Eistert Homologation A->B C Boc-beta-homoleucine B->C D Amidation (HN(OMe)Me) C->D E Weinreb Amide D->E F Reduction (DIBAL-H, -78°C) E->F G Boc-beta-homoleucinal F->G

Synthetic workflow for Boc-beta-homoleucinal via Arndt-Eistert homologation and Weinreb amide reduction.
Protocol 1: Synthesis of Boc- β -homoleucinal via Weinreb Amide Reduction

This protocol is designed as a self-validating system to ensure high yield and enantiomeric purity.

Step 1: Formation of the Weinreb Amide

  • Reagents: Dissolve Boc- β -homoleucine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Causality: HOBt prevents the formation of the unreactive N-acylurea byproduct by forming a highly reactive, yet stable, active ester intermediate.

  • Amidation: Introduce N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 12 hours.

  • Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the starting material confirms completion. Wash with 1M HCl and brine, dry over Na2SO4, and concentrate.

Step 2: DIBAL-H Reduction to the Aldehyde

  • Preparation: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to prevent over-reduction and preserve the stereochemical integrity of the chiral center.

  • Reduction: Dropwise addition of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 1.5 eq).

    • Mechanistic Insight: The N-methoxy and carbonyl oxygen atoms of the Weinreb amide form a stable, 5-membered cyclic chelate with the aluminum atom. This stable tetrahedral intermediate prevents the release of the highly electrophilic aldehyde during the reaction, completely halting further reduction to the alcohol.

  • Quenching (Critical Step): Quench the reaction at -78°C with methanol, followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously at room temperature for 2 hours.

    • Causality: DIBAL-H reductions notoriously form thick, intractable aluminum emulsions. Rochelle's salt acts as a bidentate ligand, chelating the aluminum ions and breaking the emulsion into two clearly separable liquid phases, ensuring maximum product recovery.

  • Isolation: Extract with ethyl acetate, dry, and concentrate in vacuo to yield tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

Applications in Peptidomimetic Drug Discovery

β -amino aldehydes are indispensable in the asymmetric synthesis of complex pharmaceuticals, such as the CCR5 antagonist Maraviroc[2]. By acting as an electrophilic hub, Boc- β -homoleucinal can be diverted into multiple classes of protease inhibitor isosteres.

Application Pathways Visualization

Pathways Root Boc-beta-homoleucinal N1 Reductive Amination Root->N1 N2 Grignard Addition Root->N2 N3 Wittig Olefination Root->N3 O1 Reduced Amides N1->O1 O2 Hydroxyethylenes N2->O2 O3 Alkene Isosteres N3->O3 Target Protease Inhibitors O1->Target O2->Target O3->Target

Divergent synthetic applications of Boc-beta-homoleucinal in generating protease inhibitor isosteres.
Comparative Reagents for Aldehyde Derivatization
Reaction TypeReagentsResulting IsosterePrimary Application
Reductive Amination Primary Amine, NaBH3CN, AcOHReduced Amide Bond [CH2-NH]Imparts resistance to enzymatic cleavage in pseudopeptides.
Nucleophilic Addition Grignard Reagent (R-MgX), THFHydroxyethylene [CH(OH)-CH2]Transition-state mimics for aspartic proteases (e.g., Renin).
Wittig Olefination Phosphonium Ylide, BaseAlkene Isostere [CH=CH]Rigidifies the peptide backbone to lock active conformations.
Protocol 2: Diastereoselective Grignard Addition

When synthesizing hydroxyethylene transition-state isosteres (statine analogues), controlling the stereochemistry of the newly formed hydroxyl group is paramount.

  • Reaction Setup: Cool a solution of Boc- β -homoleucinal in anhydrous THF to -78°C.

  • Nucleophilic Attack: Add the desired Grignard reagent (R-MgBr, 2.0 eq) slowly.

    • Mechanistic Causality (Stereocontrol): The stereochemical outcome is dictated by the Cram-chelation model . The magnesium ion chelates both the aldehyde oxygen and the carbamate oxygen of the Boc group, locking the molecule into a rigid cyclic conformation. The nucleophile then attacks from the less sterically hindered face (anti to the isobutyl side chain), resulting in high diastereoselectivity for the syn-1,3-amino alcohol.

  • Validation: Quench with saturated aqueous NH4Cl. The diastereomeric ratio (dr) must be validated post-workup using High-Performance Liquid Chromatography (HPLC) or 1H-NMR analysis prior to subsequent deprotection steps.

Conclusion

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate represents a cornerstone intermediate in modern medicinal chemistry. Its robust Boc protection, coupled with the highly reactive aldehyde moiety, allows for precise, stereocontrolled modifications. By mastering the handling of its precursors—specifically the Weinreb amide intermediate—and understanding the chelation-controlled models governing its reactivity, researchers can efficiently construct highly potent, proteolytically stable peptidomimetic therapeutics.

References

  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)
  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)
  • Source: National Institutes of Health (NIH)
  • Asymmetric Synthesis of Maraviroc (UK‐427,857)
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

protocol for reductive amination using tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

An Application Note and Protocol for the Reductive Amination of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Introduction: The Strategic Importance of Reductive Amination Reductive amination stands as one of the most...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Reductive Amination of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines, a functional group ubiquitous in pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The reaction's power lies in its ability to form critical carbon-nitrogen bonds by coupling a carbonyl compound (an aldehyde or ketone) with an amine.[4][5] This one-pot process, which involves the initial formation of an imine or iminium ion intermediate followed by its immediate reduction, is highly valued in drug development for its efficiency and atom economy.[2][6]

Modern synthetic chemistry favors methods that are both selective and mild, minimizing side reactions and being tolerant of other functional groups within a complex molecule.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) has emerged as a premier reagent for this transformation.[3][8] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is a mild and selective hydride donor that efficiently reduces the protonated iminium ion intermediate while leaving the initial, less electrophilic carbonyl group intact.[2][9][10] This selectivity is crucial for the success of a direct (one-pot) reductive amination, preventing the wasteful reduction of the starting aldehyde or ketone to an alcohol.[3][11]

This guide provides a detailed protocol for the reductive amination of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a functionalized β-amino aldehyde, with a representative primary amine. As a Senior Application Scientist, this document not only outlines the procedural steps but also delves into the underlying chemical principles, offering field-proven insights to ensure experimental success and reproducibility.

Reaction Mechanism and Workflow

The reductive amination process occurs in a sequential, in-situ manner within a single reaction vessel. The entire transformation is orchestrated by controlling the reaction conditions, primarily the pH, to favor each step.

  • Iminium Ion Formation : The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine. Under the mildly acidic conditions typically employed, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.[7][11]

  • Hydride Reduction : The mild hydride reagent, sodium triacetoxyborohydride (STAB), then selectively transfers a hydride to the iminium carbon, reducing it to the final secondary amine product.[9][10]

cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A Aldehyde (tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate) C Iminium Ion Intermediate A->C + H⁺ (e.g., Acetic Acid) - H₂O B Primary Amine (e.g., R'-NH2) B->C + H⁺ (e.g., Acetic Acid) - H₂O E Final Product (Secondary Amine) C->E D Sodium Triacetoxyborohydride (STAB) D->E Hydride Transfer

Caption: The two-stage mechanism of reductive amination.

The overall experimental workflow is designed for efficiency and simplicity, moving from reactant preparation to purification in a streamlined process.

Caption: A typical experimental workflow for one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes the reaction of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate with benzylamine as a model primary amine.

Materials and Reagents:

  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

  • Benzylamine (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for column chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica gel for column chromatography

Reaction Stoichiometry (Example for 1.0 mmol Scale):

ReagentM.W. ( g/mol )EquivalentsAmount (mg)Amount (mmol)
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate243.361.02431.0
Benzylamine107.151.0-1.2107-1291.0-1.2
Acetic Acid60.051.060 (57 µL)1.0
Sodium Triacetoxyborohydride (STAB)211.941.53181.5
Anhydrous 1,2-Dichloroethane (DCE)--10 mL-
Step-by-Step Procedure:
  • Reactant Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of the aldehyde). Add the primary amine (1.0-1.2 eq.) to the solution.[12]

  • Iminium Formation: Add glacial acetic acid (1.0 eq.) to the mixture. Stir the reaction at room temperature for 30-60 minutes. This period allows for the formation of the iminium ion intermediate.[12][13]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the stirring solution in portions over 5-10 minutes. [Expert Note: STAB can react with atmospheric moisture. Portion-wise addition helps control the reaction rate and any potential off-gassing.]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).[13]

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12] Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and decomposes any remaining STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[12]

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[12][13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[12] Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure secondary amine product. [Expert Note: Amines can sometimes trail on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve chromatographic performance.][12]

Expert Insights & Scientific Rationale

The Critical Choice of Reducing Agent

The success of a one-pot reductive amination hinges on the reducing agent's selectivity.

  • Sodium Triacetoxyborohydride (STAB): STAB is sterically hindered and electronically deactivated by its three acetate groups. This makes it a much milder hydride donor than NaBH₄. It is not reactive enough to reduce aldehydes or ketones at a significant rate but readily reduces the highly electrophilic iminium ion intermediate.[10][11] Its compatibility with mildly acidic conditions and aprotic solvents makes it the reagent of choice.[3][8]

  • Sodium Cyanoborohydride (NaBH₃CN): While also selective for iminium ions, NaBH₃CN poses a significant safety risk due to the potential to generate highly toxic hydrogen cyanide gas, especially under acidic conditions.[12]

  • Sodium Borohydride (NaBH₄): This is a much stronger reducing agent that will rapidly reduce the starting aldehyde to an alcohol, leading to low yields of the desired amine in a one-pot procedure.[10][12] It is only suitable in a two-step process where the imine is pre-formed and isolated before reduction.[8][14]

Solvent and Catalyst Causality
  • Solvent: STAB is sensitive to water and protic solvents, which cause it to decompose.[3][12] Therefore, anhydrous aprotic solvents are required. 1,2-dichloroethane (DCE) and dichloromethane (DCM) are most common, with tetrahydrofuran (THF) also being a viable option.[8][12]

  • Acid Catalyst: The formation of the imine/iminium ion is the rate-limiting step and is catalyzed by acid. However, the pH must be carefully controlled. A pH range of 4-6 is typically optimal.[12]

    • Too Acidic (pH < 4): The starting amine will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial reaction with the carbonyl.

    • Too Basic (pH > 6): The concentration of the protonated iminium ion intermediate will be too low, slowing the final reduction step. Acetic acid provides the ideal balance for most substrates.[12]

Safety and Handling

Professional laboratory safety standards must be strictly adhered to when performing this protocol.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[15][16]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and reagent dust.[15][16]

  • Sodium Triacetoxyborohydride (STAB):

    • Reactivity: STAB is water-reactive and will release flammable hydrogen gas upon contact with water. It should be handled in a dry environment and stored in a tightly sealed container under an inert atmosphere if possible.[15][17][18]

    • Handling: Avoid creating dust when weighing and transferring the reagent.[15][16] Keep away from ignition sources.[18][19]

  • 1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. Avoid all contact with skin and eyes and prevent inhalation of its vapors.[8]

References

  • Cole-Parmer. (2005, July 12). Material Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Sourced from Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Touchette, K. M. (2006). A Drug-Like Tertiary Amide by Reductive Amination. Journal of Chemical Education, 83(6), 929. Sourced from OpenBU. Retrieved from [Link]

  • Li, G., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. Retrieved from [Link]

  • MacMillan, S. N. (2020). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Electronic Theses and Dissertations. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • MacMillan, S. N., & Lo-Ciganic, W. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30201–30212. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Request PDF. Retrieved from [Link]

  • ResearchGate. (2014, May 2). Is anyone familiar with a reductive amination? Retrieved from [Link]

Sources

Application

Application Notes and Protocols for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Carbamate Intermediates in Modern Peptide Synthesis The synthesis of peptides, fundamental building blocks of life and i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Carbamate Intermediates in Modern Peptide Synthesis

The synthesis of peptides, fundamental building blocks of life and increasingly sophisticated therapeutic agents, is a testament to the precision of modern organic chemistry.[1][2] The iterative assembly of amino acids into a defined sequence necessitates a robust strategy to prevent unwanted side reactions, primarily the self-polymerization of the amino acid monomers.[3] This control is achieved through the use of protecting groups, which temporarily block reactive functional groups. Among the most pivotal of these are carbamates, employed to protect the α-amino group of amino acids.[2][4][5]

The tert-butyloxycarbonyl (Boc) group, a type of carbamate, has been a cornerstone in the field, particularly in the widely adopted strategy of Solid-Phase Peptide Synthesis (SPPS).[3][6][7] Its utility stems from its stability under a range of conditions, yet its susceptibility to clean removal by moderately strong acids like trifluoroacetic acid (TFA).[3][6][8] This "orthogonal" stability allows for the selective deprotection of the N-terminus to permit chain elongation, while other protecting groups on amino acid side chains remain intact until the final synthesis step.[1][4]

This document provides detailed application notes and protocols for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate , a non-proteinogenic amino acid analogue. The incorporation of such modified residues is a key strategy in drug development to enhance peptide stability, improve pharmacokinetic profiles, and explore novel structure-activity relationships. While a specific, published synthesis for this exact molecule is not prevalent, its preparation follows established principles of amine protection. Its use as an intermediate in peptide synthesis leverages the well-understood and reliable Boc-SPPS methodology.

Physicochemical and Structural Properties

The properties of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate are crucial for its handling, reaction setup, and purification. Below is a table summarizing its key computed and expected properties based on its structure and data from analogous compounds.[9]

PropertyValueSource/Method
Molecular Formula C12H23NO3-
Molecular Weight 229.32 g/mol Computed[9]
Appearance Expected to be a colorless oil or white solidAnalogy
Solubility Soluble in organic solvents (DCM, THF, Methanol)Analogy[10]
Boiling Point Estimated >170 °CAnalogy[10]
pKa (Amine) ~10.5 (of the parent amine)Analogy[11]

Synthesis Protocol: N-Boc Protection of 3-amino-5-methylhexanal

The title compound is synthesized by the protection of the corresponding amine, 3-amino-5-methylhexanal, using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This is a standard and highly efficient method for introducing the Boc protecting group.[6][12]

Experimental Workflow: Synthesis

cluster_prep Reaction Setup cluster_reaction Boc Protection cluster_workup Work-up & Purification prep1 Dissolve 3-amino-5-methylhexanal in THF/Water prep2 Add Triethylamine (TEA) or NaOH prep1->prep2 prep3 Cool mixture to 0°C prep2->prep3 react1 Add Di-tert-butyl dicarbonate (Boc)₂O dropwise prep3->react1 react2 Stir at room temperature for 12-18h react1->react2 workup1 Solvent Evaporation react2->workup1 workup2 Aqueous Work-up (Extraction) workup1->workup2 workup3 Dry organic layer (e.g., Na₂SO₄) workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 end end workup4->end Final Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask, dissolve 1.0 equivalent of 3-amino-5-methylhexanal in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification : Add 1.5 equivalents of a suitable base, such as triethylamine (TEA) or an aqueous solution of sodium hydroxide (NaOH), to deprotonate the amino group, thereby increasing its nucleophilicity.[6]

  • Addition of Protecting Reagent : Cool the mixture to 0 °C in an ice bath. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) in THF dropwise to the stirred reaction mixture. The amine attacks a carbonyl carbon of the (Boc)₂O.[12]

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up : Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is as a building block in SPPS. The general principle of SPPS involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7] This simplifies purification, as excess reagents are removed by washing and filtration.[7][13]

The Boc-SPPS Elongation Cycle

The core of Boc-SPPS is a two-step cycle: (1) Deprotection of the N-terminal Boc group and (2) Coupling of the next Boc-protected amino acid.[6]

Deprotection Deprotection Resin-Peptide-NH-Boc + TFA in DCM Removes Boc group to yield Resin-Peptide-NH₃⁺TFA⁻ Neutralization Neutralization Resin-Peptide-NH₃⁺TFA⁻ + DIPEA in DCM/DMF Generates free amine: Resin-Peptide-NH₂ Deprotection:f2->Neutralization:f0 1 Coupling Coupling Resin-Peptide-NH₂ + Activated Boc-AA-OH Forms new peptide bond Neutralization:f2->Coupling:f0 2 Wash Wash Coupling:f2->Wash 3 Wash->Deprotection:f0 4. Repeat Cycle

Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: Incorporation into a Peptide Chain via Boc-SPPS

This protocol outlines the manual incorporation of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate into a peptide sequence on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIPEA in DCM

Step 1: Resin Preparation and Swelling
  • Place the resin (e.g., Merrifield or PAM resin) in a suitable reaction vessel.

  • Wash the resin with DMF, followed by DCM.

  • Swell the resin in DCM for at least 20-30 minutes to ensure optimal reaction kinetics.[6][14]

Step 2: N-α-Boc Deprotection

Causality: This step is critical for exposing the N-terminal amine of the resin-bound peptide, making it available for coupling with the next amino acid. TFA is a strong enough acid to cleave the acid-labile Boc group but not the peptide-resin linkage.[4][6]

  • Drain the swelling solvent (DCM).

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.[6] The mechanism involves protonation of the Boc carbonyl, leading to the formation of a stable tert-butyl cation and a carbamic acid, which decarboxylates to liberate the free amine.[6]

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.[3][6]

Step 3: Neutralization

Causality: The deprotection step leaves the newly freed amine as a trifluoroacetate salt. This salt is unreactive in the subsequent coupling step. Neutralization with a non-nucleophilic base like DIPEA is required to generate the free, nucleophilic amine.[3]

  • Wash the resin with the neutralization solution (10% DIPEA in DCM) for 5 minutes. Repeat this step once.

  • Wash the resin thoroughly with DCM and then DMF to prepare for the coupling step.[3]

Step 4: Amino Acid Coupling

Causality: The carboxylic acid of the incoming Boc-protected building block must be activated to react with the N-terminal amine on the resin. Coupling reagents like HBTU form a highly reactive activated ester, facilitating efficient amide bond formation.

  • In a separate vial, dissolve 3 equivalents of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and 2.9 equivalents of the coupling reagent (e.g., HBTU) in DMF.

  • Add 6 equivalents of DIPEA to the vial to activate the amino acid. The solution may change color.

  • Immediately add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative test (e.g., Kaiser test).

  • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then DCM to remove all excess reagents and byproducts.[7]

The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.[3]

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. In Boc-SPPS, this is typically achieved with a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Caution: These are extremely hazardous reagents and must be handled with appropriate safety precautions in a specialized apparatus.

A common cleavage cocktail consists of HF with scavengers like anisole or thioanisole to trap the reactive cations generated during the cleavage process, preventing side reactions with sensitive amino acid residues like tryptophan or cysteine.[4]

Conclusion

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate serves as a valuable, non-standard building block for peptide synthesis. Its utility is rooted in the robust and well-established Boc protection strategy, which allows for its controlled and efficient incorporation into peptide chains using standard SPPS protocols. The ability to introduce such modified residues is a powerful tool for medicinal chemists and researchers, enabling the creation of novel peptides with tailored properties for therapeutic and research applications.[15] The principles and protocols described herein provide a comprehensive guide for the effective use of this and similar carbamate intermediates in the sophisticated art of peptide synthesis.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. Available from: [Link]

  • Amblard, F., et al. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Available from: [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

  • Chem-Station. (2014). Carbamate Protective Groups. Available from: [Link]

  • Ghosh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(113), 93437-93440. Available from: [Link]

  • Nishikata, T., et al. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 543. Available from: [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Available from: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available from: [Link]

  • PubChem. tert-Butyl carbamate. Available from: [Link]

  • Organic Syntheses. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 101. Available from: [Link]

  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1531. Available from: [Link]

  • U.S. Environmental Protection Agency. tert-Butyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate. Available from: [Link]

  • PubChemLite. Tert-butyl n-(5,5-dimethyl-1-oxohexan-3-yl)carbamate. Available from: [Link]

  • NextSDS. tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. Available from: [Link]

  • Tice, C. M. (2013). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 4(5), 448-452. Available from: [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Available from: [Link]

  • Clive, D. L. J., & Hisaindee, S. (2005). Derivatized Amino Acids Relevant to Native Peptide Synthesis by Chemical Ligation and Acyl Transfer. The Journal of Organic Chemistry, 70(4), 1341-1350. Available from: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. Available from: [Link]

  • Ronga, L., et al. (2013). (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available from: [Link]

Sources

Method

Boc deprotection methods for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Application Note: Optimized Boc Deprotection Protocols for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Introduction & Mechanistic Overview tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS: 1335042-18-6)[1] is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Boc Deprotection Protocols for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Introduction & Mechanistic Overview

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS: 1335042-18-6)[1] is a highly valuable β-amino aldehyde building block, structurally representing Boc-protected β-leucinal. It is frequently utilized in the synthesis of peptidomimetics, protease inhibitors, and multicomponent Ugi reactions[2].

The removal of the tert-butyloxycarbonyl (Boc) group relies on acid-catalyzed cleavage, which proceeds via the protonation of the carbamate carbonyl, subsequent elimination of a tert-butyl cation, and decarboxylation of the resulting carbamic acid[3]. While this is a standard transformation for robust amines[], applying it to β-amino aldehydes introduces severe chemoselectivity and stability challenges:

  • Aldehyde Chemoselectivity: The terminal aldehyde is highly susceptible to acid-catalyzed side reactions, including polymerization or acetal formation if alcoholic solvents are present[3].

  • Self-Condensation of the Free Base: Once the Boc group is removed, the resulting free β-amino aldehyde is intrinsically unstable. The nucleophilic primary amine rapidly reacts with the electrophilic aldehyde of adjacent molecules, leading to intermolecular imine formation and irreversible oligomerization[5].

  • The Danger of Silane Scavengers: In standard peptide synthesis, carbocation scavengers like triethylsilane (TES) are added to trifluoroacetic acid (TFA) to trap the tert-butyl cation[6]. However, for amino aldehydes, the combination of TFA and TES creates potent "ionic hydrogenation" conditions that will irreversibly reduce the aldehyde to an alcohol or alkane[7]. Silane scavengers must be strictly avoided.

Because of these factors, the deprotected product must be isolated and stored exclusively as a protonated salt (hydrochloride or trifluoroacetate) to deactivate the amine nucleophile[2][5]. Neutralization should only occur in situ in the presence of the next reacting partner.

Visualizing the Mechanistic Pathway

Mechanism Boc Boc-β-Leucinal (Protected) Protonated Protonated Carbamate [Intermediate] Boc->Protonated + H⁺ (TFA or HCl) Carbamic Carbamic Acid [Intermediate] Protonated->Carbamic - t-Butyl Cation Reduced Reduced Alcohol/Alkane (TFA/TES Side Product) Protonated->Reduced if TES is present (Ionic Hydrogenation) Salt β-Amino Aldehyde Salt (Stable Product) Carbamic->Salt - CO₂ FreeBase Free β-Amino Aldehyde (Unstable) Salt->FreeBase Neutralization (Base added) Oligomer Imine Oligomers (Self-Condensation) FreeBase->Oligomer Spontaneous

Mechanistic pathway of Boc deprotection highlighting stable salt formation and critical side reactions.

Experimental Workflows & Protocols

Two primary methods are validated for this substrate: Method A (HCl/Dioxane) and Method B (TFA/DCM) . Method A is highly recommended if the product needs to be isolated and stored, as the HCl salt is crystalline and stable. Method B is suitable for rapid, liquid-phase cleavage where the product will be used immediately.

Workflow cluster_A Method A: HCl/Dioxane cluster_B Method B: TFA/DCM Start tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate A1 Dissolve in Dioxane Cool to 0 °C Start->A1 B1 Dissolve in DCM Cool to 0 °C Start->B1 A2 Add 4M HCl in Dioxane Stir 1-2 h A1->A2 A3 Evaporate & Triturate with Cold Ether A2->A3 ProductA β-Leucinal HCl Salt (Ready for Storage) A3->ProductA B2 Add 50% TFA/DCM Stir 30-60 min B1->B2 B3 Co-evaporate with Toluene to remove TFA B2->B3 ProductB β-Leucinal TFA Salt (Use Immediately) B3->ProductB

Experimental workflows comparing HCl/Dioxane and TFA/DCM deprotection methods.

Method A: 4M HCl in 1,4-Dioxane (Preferred for Isolation)

Causality Insight: Using anhydrous HCl in dioxane prevents the introduction of water (which forms aldehyde hydrates) and avoids the use of TFA, which can be difficult to remove completely without basic aqueous workup[2][].

  • Preparation: Dissolve tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (1.0 mmol) in anhydrous 1,4-dioxane (2.0 mL) under an inert argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add a commercially available solution of 4M HCl in 1,4-dioxane (10 equivalents, 2.5 mL) dropwise.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction via TLC. Complete consumption of the starting material typically occurs within 2 to 4 hours[2].

  • Isolation: Concentrate the reaction mixture under reduced pressure (maintain water bath temperature < 30 °C to prevent thermal degradation).

  • Trituration: Suspend the resulting crude residue in ice-cold anhydrous diethyl ether (10 mL). Stir vigorously for 10 minutes, then filter the resulting β-leucinal hydrochloride salt. Wash with additional cold ether and dry under high vacuum.

Method B: 50% TFA in Dichloromethane (DCM)

Causality Insight: TFA/DCM provides rapid cleavage but leaves the product as a viscous trifluoroacetate salt[3]. Co-evaporation with toluene is required to azeotropically remove excess TFA, as basic neutralization would trigger immediate self-condensation[5].

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DCM (3.0 mL) and cool to 0 °C under argon.

  • Acid Addition: Add a pre-cooled solution of 50% TFA in DCM (3.0 mL) dropwise. Crucial: Do not add silane scavengers (e.g., TES or TIPS)[7].

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Workup: Once complete, immediately evaporate the volatiles under a stream of nitrogen or reduced pressure.

  • Azeotropic Removal: Re-dissolve the oily residue in anhydrous toluene (5 mL) and evaporate. Repeat this process three times to remove residual TFA. The resulting TFA salt should be used immediately in the subsequent synthetic step.

Quantitative Data & Reaction Parameters

The following table summarizes the key parameters and expected outcomes for both methods to aid in protocol selection.

ParameterMethod A: HCl/DioxaneMethod B: TFA/DCM
Reagent 4M HCl in 1,4-Dioxane50% v/v TFA in DCM
Temperature Profile 0 °C → Room Temp0 °C → Room Temp
Reaction Time 2 – 4 hours1 hour
Scavenger Strategy None requiredNone (Strictly avoid silanes)
Product Form Hydrochloride salt (solid)Trifluoroacetate salt (oil)
Typical Yield 85 – 95%Quantitative (crude)
Primary Risk Incomplete deprotectionResidual TFA causing side reactions
Storage Suitability Stable at -20 °C under ArgonNot recommended; use immediately

Analytical Monitoring & Storage Guidelines

  • TLC Monitoring: Aldehydes can streak on silica gel. Use a solvent system of Hexanes/Ethyl Acetate (e.g., 7:3) for the starting material. The deprotected salt will remain at the baseline (Rf = 0). Stain with Ninhydrin (requires heating) to confirm the presence of the primary amine.

  • LC-MS Analysis: Be aware that the free aldehyde may appear as a hydrate mass [M+H₂O+H]⁺ in aqueous LC-MS mobile phases, which is a self-validating indicator of an intact aldehyde post-deprotection.

  • Storage: If storage is unavoidable, the hydrochloride salt must be kept rigorously dry, backfilled with argon, and stored at -20 °C to prevent gradual oligomerization.

References

  • NIH PMC. "Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection." Available at:[Link]

  • Royal Society of Chemistry. "A comprehensive review on the silane-acid reduction of alkenes in organic synthesis." Available at: [Link]

  • Reddit Chempros. "Oxidation of 3-Amino-2-naphthol." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Role of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate in the Synthesis of Proteasome Inhibitors

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry. Introduction tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a specialized chemical entity whose...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Introduction

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a specialized chemical entity whose significance in drug discovery is not as a standalone therapeutic agent, but as a high-value, advanced intermediate. Its molecular architecture, featuring a Boc-protected β-amino ketone, makes it a critical building block in the total synthesis of complex pharmaceutical compounds. Specifically, this intermediate is integral to the construction of the epoxyketone warhead of Carfilzomib, a potent and selective second-generation proteasome inhibitor.[1][2][3][4] Carfilzomib is an FDA-approved therapeutic for the treatment of relapsed and refractory multiple myeloma, a cancer of plasma cells.[5][6] It functions by irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, a key cellular component responsible for protein degradation.[6][7] Inhibition of this pathway leads to a buildup of pro-apoptotic proteins, ultimately inducing cancer cell death.[7] The strategic application of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, therefore, lies in its role as a precursor to this pharmacologically essential epoxyketone moiety, enabling the efficient and stereocontrolled synthesis of Carfilzomib.[3][8]

The β-Amino Ketone Scaffold: A Privileged Motif in Medicinal Chemistry

The core structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate belongs to the β-amino ketone class of compounds. This structural motif is widely recognized as a "privileged scaffold" in drug discovery due to its prevalence in a variety of natural products and synthetic drugs with diverse biological activities.[9][10][11][12] The presence of both a nucleophilic amine (transiently protected) and an electrophilic ketone provides a versatile chemical handle for constructing more complex molecules. The β-amino ketone framework is found in drugs with applications ranging from vasodilation (tolperisone) and coronary disease treatment (oxyfedrine) to diabetes management (sitagliptin).[9][12][13] Their utility as precursors for amino alcohols, peptides, and various heterocyclic systems further cements their importance in medicinal chemistry.[10][11][13] The subject of this guide is a prime example of this principle, where the β-amino ketone structure is a precursor to a highly reactive and specific enzyme inhibitor.

Application in the Synthesis of Carfilzomib's Epoxyketone Warhead

The primary application of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is its conversion into the critical epoxyketone intermediate required for the total synthesis of Carfilzomib. The Boc-protecting group on the amine is essential for preventing unwanted side reactions while the ketone is chemically manipulated.[14][15][16] The overall transformation involves a stereoselective epoxidation of a derivative of the parent molecule.

Table 1: Physicochemical Properties of the Key Intermediate

PropertyValueSource
Chemical Name tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate[17][18]
CAS Number 1335042-18-6[17][18]
Molecular Formula C12H23NO3[17]
Molecular Weight 229.32 g/mol [17]
Synthetic Workflow Overview

The following diagram illustrates the logical flow from the β-amino ketone intermediate to the final drug product, highlighting the central role of the epoxyketone synthesis.

G cluster_0 Phase 1: Epoxyketone Synthesis cluster_1 Phase 2: Peptide Coupling A tert-butyl N-(5-methyl- 1-oxohexan-3-yl)carbamate B Epoxyketone Intermediate (Boc-protected) A->B Stereoselective Epoxidation C Peptide Fragment (Morpholino-capped tetrapeptide) D Carfilzomib B->D Fragment Condensation C->D

Caption: Synthetic pathway from the intermediate to Carfilzomib.

Experimental Protocols

The following protocols are representative methodologies derived from established synthetic routes for Carfilzomib and its intermediates.[1][2][3] Researchers should adapt these protocols based on their specific laboratory conditions and scale.

Protocol 1: Synthesis of the Boc-Protected Epoxyketone Intermediate

This protocol details the conversion of a vinyl ketone precursor (derived from the title compound) to the crucial epoxyketone.

Objective: To perform a stereoselective epoxidation to generate the chiral epoxyketone warhead of Carfilzomib.

1. Rationale: The conversion of the ketone in the parent structure to an enone (α,β-unsaturated ketone) sets the stage for epoxidation. The subsequent epoxidation must be highly stereoselective to yield the desired diastereomer for biological activity. This is often achieved using a chiral auxiliary or a stereoselective epoxidation agent. The Boc group protects the amine during these oxidative steps.

2. Materials:

  • (R)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (Enone precursor)[19]

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

3. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve the enone precursor in a mixture of THF and water. Cool the solution to 0°C using an ice bath.

  • Base Addition: Slowly add a solution of sodium bicarbonate. The bicarbonate maintains a basic pH, which is crucial for the epoxidation reaction and to control potential side reactions like racemization.[8]

  • Epoxidation: Add a solution of sodium hypochlorite dropwise to the cooled reaction mixture. Maintain the temperature at 0°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC, typically disappearance of the starting material), quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining oxidant.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any residual aqueous-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxyketone product.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired stereoisomer of the Boc-protected epoxyketone.[3]

4. Validation and Characterization:

  • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

  • Assess the stereochemical purity using chiral HPLC or by measuring the optical rotation.[3]

Protocol 2: Boc-Deprotection and Fragment Coupling

Objective: To deprotect the amine and couple the resulting amino-epoxyketone with the peptide backbone of Carfilzomib.

1. Rationale: With the epoxyketone warhead successfully synthesized, the next step is to reveal the amine nucleophile by removing the Boc protecting group. This is typically done under acidic conditions. The resulting free amine is then coupled with the carboxy-terminus of the tetrapeptide fragment using standard peptide coupling reagents.

2. Materials:

  • Boc-protected epoxyketone intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane)

  • Peptide fragment: (2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl-L-leucyl-L-phenylalanine

  • Peptide coupling reagents: e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)[1][2]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

3. Step-by-Step Procedure:

  • Boc Deprotection: Dissolve the Boc-protected epoxyketone in DCM and cool to 0°C. Add a solution of TFA or HCl in dioxane dropwise. Stir at 0°C and allow to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the acid and solvent under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Peptide Coupling Setup: In a separate flask, dissolve the tetrapeptide fragment, EDC, and HOBt in DCM or DMF. Stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the deprotected amine salt to the activated peptide solution, followed by the slow addition of DIPEA to neutralize the salt and facilitate the coupling.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight, monitoring its completion by TLC or LC-MS.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine. Dry the organic layer, concentrate, and purify the crude Carfilzomib by preparative HPLC or crystallization.

Logical Diagram for Fragment Condensation

G A Boc-Protected Epoxyketone B Amine Salt (Deprotected Epoxyketone) A->B Acidic Deprotection (e.g., TFA) D Carfilzomib B->D Amide Bond Formation C Activated Peptide Backbone C->D Coupling

Caption: Key steps in the final fragment coupling to form Carfilzomib.

Conclusion

tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is a quintessential example of an enabling molecule in modern drug synthesis. While not a therapeutic agent itself, its carefully designed structure provides a robust starting point for the stereocontrolled synthesis of the complex epoxyketone warhead of Carfilzomib. The protocols and applications detailed herein underscore the critical importance of strategic intermediate design in the successful development and manufacturing of life-saving targeted therapies for diseases such as multiple myeloma. Understanding the chemistry and handling of such intermediates is fundamental for researchers and scientists working at the cutting edge of pharmaceutical development.

References

  • Methods of making carfilzomib and intermediates thereof.
  • Process Improvements for Carfilzomib Synthesis. Scribd.
  • Methods of making carfilzomib and intermediates thereof.
  • An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives.
  • Drug molecules consisting of b-aminoketone fragments.
  • Carfilzomib intermedi
  • β-Amino Ketones – Synthesis and Biological Significance.
  • β-Amino Ketones – Synthesis and Biological Significances. AWS.
  • Recent progress in the chemistry of β-aminoketones.
  • Some important β-amino ketones, both synthetic and natural, and their biological properties.
  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)
  • The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applic
  • Carfilzomib-impurities.
  • tert-butyl N-(5-methyl-1-oxohexan-3-yl)
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Carfilzomib: uses, dosing, warnings, adverse events, interactions. Oncology News Central.
  • Kyprolis (Carfilzomib) Received New Indications as Combination Therapy for Use in Relapsed and/or Refractory Multiple Myeloma. American Health & Drug Benefits.
  • Carfilzomib. BioGems.

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Method

handling and storage protocols for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Application Note: Handling, Storage, and Quality Control Protocols for tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Executive Summary tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (also known as N-Boc-(±)-3-amino-...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Quality Control Protocols for tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Executive Summary

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (also known as N-Boc-(±)-3-amino-5-methylhexanal) is a highly versatile β-amino aldehyde building block utilized extensively in complex peptide synthesis and targeted drug development. The molecule features a bifunctional nature: an electrophilic aldehyde moiety and an acid-labile Boc-protected amine. This dual reactivity makes it highly susceptible to environmental degradation. This technical guide establishes a self-validating protocol for the handling, storage, and quality control (QC) of this compound, ensuring high-fidelity downstream synthesis.

Physicochemical Profile

Understanding the baseline properties of the compound is critical for predicting its behavior in various solvents and environments.

Table 1: Quantitative Physicochemical Properties

Parameter Value
IUPAC Name tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
CAS Number 1335042-18-6[1]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Topological Polar Surface Area 55.4 Ų[1]
Hydrogen Bond Acceptors/Donors 3 / 1[1]

| Rotatable Bonds | 7[1] |

Mechanistic Insights into Degradation (The "Why")

To establish effective handling protocols, one must first understand the causality behind the compound's degradation. As a Senior Application Scientist, it is critical to recognize that amino aldehydes do not simply "go bad"; they undergo specific, chemically predictable transformations when exposed to improper conditions.

  • Auto-Oxidation (Air Exposure): Aldehydes are highly prone to auto-oxidation. In the presence of atmospheric triplet oxygen, a radical chain reaction converts the aldehyde into the corresponding carboxylic acid. This drastically alters the molecule's electrophilicity and renders it useless for reactions like reductive amination.

  • Acid-Catalyzed Polymerization: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acidic environments (pH < 4). Acidic cleavage releases the free primary amine and carbon dioxide[2]. Once the free amine is liberated, it rapidly undergoes intermolecular nucleophilic attack on the aldehyde of an adjacent molecule, forming a Schiff base (imine). This initiates an uncontrolled polymerization cascade.

  • Base-Catalyzed β-Elimination: In a β-amino aldehyde, the protons on the α-carbon (C2) are rendered acidic by the electron-withdrawing nature of the adjacent carbonyl. In the presence of a base, deprotonation leads to an enolate intermediate. The Boc-protected amine at C3 acts as a leaving group, resulting in an E1cB-type elimination that yields an α,β-unsaturated aldehyde[3].

Degradation A tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate B1 O2 / Air Exposure A->B1 B2 Acidic Media (pH < 4) A->B2 B3 Basic Media (pH > 8) A->B3 C1 Auto-oxidation (Carboxylic Acid) B1->C1 C2 Boc Cleavage (Free Amine) B2->C2 C3 β-Elimination (α,β-Unsaturated Aldehyde) B3->C3 D2 Intermolecular Polymerization (Schiff Base) C2->D2

Logical relationship of degradation pathways for Boc-protected β-amino aldehydes.

Storage Protocols

To mitigate the degradation pathways outlined above, strict environmental controls must be maintained[4].

Table 2: Stability & Storage Parameters

Parameter Optimal Condition Critical Threshold / Incompatibility
Storage Temperature -20°C to -80°C > 4°C (Accelerates auto-oxidation)
Atmosphere Argon or Nitrogen (Dry) Atmospheric O₂ and Moisture
pH Range 5.0 – 7.5 < 4.0 (Boc cleavage); > 8.0 (β-elimination)

| Recommended Solvents | Anhydrous DCM, THF, MeCN | Protic/nucleophilic solvents (MeOH, H₂O) |

Self-Validating Experimental Workflow

A robust scientific protocol must be a self-validating system. You must never assume the structural integrity of a stored amino aldehyde. The following workflow incorporates a mandatory Quality Control (QC) gate that validates the material's integrity before it is committed to an expensive or time-consuming downstream synthesis.

Workflow S1 1. Retrieve from -20°C Storage S2 2. Equilibrate to RT (30 min) S1->S2 S3 3. Purge Environment with Argon S2->S3 S4 4. NMR/TLC Quality Control S3->S4 D1 Integrity Confirmed? S4->D1 S5 5. Proceed to Synthesis D1->S5 Yes S6 Purify via Flash Chromatography D1->S6 No S6->S4 Re-test

Self-validating experimental workflow for the reconstitution and QC of the compound.

Step-by-Step Methodology: Reconstitution and Quality Control

Follow these steps to safely handle and validate tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate prior to use.

Step 1: Thermal Equilibration (Critical Step)

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes.

  • Causality: Opening a cold vial immediately exposes the compound to ambient air, causing atmospheric moisture to condense on the material. Water reacts with the aldehyde to form a gem-diol (hydrate), which disrupts stoichiometry and poisons anhydrous reactions.

Step 2: Inert Atmosphere Handling

  • Action: Transfer the equilibrated vial to a glove box or a fume hood equipped with a continuous, dry Argon stream. Open the vial only under the inert gas blanket[4].

  • Causality: Argon is heavier than air and displaces oxygen, preventing the radical-mediated auto-oxidation of the aldehyde into a carboxylic acid.

Step 3: Aliquot Extraction for QC

  • Action: Using an oven-dried spatula, extract a 2–3 mg aliquot of the compound and dissolve it in 0.6 mL of anhydrous CDCl₃ (deacidified over basic alumina to prevent Boc cleavage).

Step 4: The Validation Gate (¹H-NMR Analysis)

  • Action: Acquire a standard ¹H-NMR spectrum.

  • Validation Metrics:

    • Success Indicator: A sharp singlet/multiplet at δ ~9.5–9.8 ppm (1H, aldehyde) and a massive singlet at δ ~1.4 ppm (9H, Boc tert-butyl group). The integration ratio must be exactly 1:9.

    • Failure Indicator 1 (Oxidation): Appearance of a broad peak at δ > 10.5 ppm indicates carboxylic acid formation.

    • Failure Indicator 2 (β-Elimination): Appearance of distinct alkene protons at δ ~6.0–7.0 ppm indicates base-catalyzed degradation[3].

  • Decision: If failure indicators are present, the material must be re-purified via flash column chromatography (using neutral silica gel) prior to use.

Step 5: Re-Sealing and Storage

  • Action: Backfill the primary storage vial with Argon for 30 seconds. Seal tightly with a PTFE-lined cap, wrap heavily in Parafilm, and immediately return to -20°C storage.

References[1] Guidechem. "tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmbq8RE86Dil_y0WJxdeoRj8ppSUhcic-AJxSBiFPHnDi6PKogbMOg75qrlAay81iriNfI2Fazmb0UY41H6oL6ujoMz0BD1dlBoNJPkAidrdj9jfFbk6yw-9oCFwxTf1VE451pKZsP43F0I3haNI6O2tJrCyHZccHkLjuvNQJq6LOT8YhF0qi8YY8nrxFdvQ==[4] CymitQuimica. "N-Boc-2-aminoacetaldehyde Safety Data Sheet".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiW7QwdWG7Az9060acVBOovbJr3qiGmjFMQ2w0lpaLFLQ3rSSLISU7NLTLmtDqljXpFAVf4_zF18RNsAcRLinvUbHg5ikbTeBcMOQrkY80iBvzM_epEZEPSKc7ewyIhjoYCTkDtAL-nktHZQHlNTOGAEUIOC8uzgK8YQ==[2] BenchChem. "The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT0ZcCOJwk-JoHy249gBt0m9zCBfURruWe8SByg6N8dvi9Y984ioVQYgpqh-rOPioNUDwmJkLWOUzB5X7aigaETAukhNAkLn8QLJc7GRfegUM5bzGcahwy6BxEWlTATEZ24fWD8STvUsqpaYJOIv4A7wCSugDFFW3OJejG88LUI9MLlrNuKAw3YmNN_A_J_okIkUcS32VIdj5mbBar1yhbtQ==[3] Organic Letters (ACS Publications). "Chemo- and Diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions Using N-Boc-α-amino Aldehydes".https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlrQs7aShCE5j5m2k_MXVBCRZQDQUbnqcIP8I_cP-p5qPvHcvtj20kCtDBZvBTvNHj2ZJdwiiXP_CQ8Q6Kzp9vh_WIL5GBU8rbNMEqu_xZaXu-goEunz_RvWgkx2VNzJhUwGAnvY9ZbCqV_b3IKf8=

Sources

Application

Application Notes &amp; Protocols for the Scale-Up Manufacturing of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Abstract This document provides a comprehensive guide for the scale-up manufacturing of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The process detailed herein...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a key chiral intermediate in pharmaceutical synthesis. The process detailed herein is designed for robustness, scalability, and safety, transitioning from laboratory-scale procedures to multi-kilogram production. The core of the manufacturing process is a two-step sequence: first, the reduction of an N-Boc-protected amino acid to the corresponding amino alcohol, followed by a selective oxidation to the target amino aldehyde. This application note furnishes detailed protocols, process optimization parameters, in-process controls, safety considerations, and analytical methods to ensure the consistent production of a high-purity final product.

Introduction and Strategic Overview

Tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (also known as N-Boc-(±)-3-amino-5-methylhexanal) is a valuable chiral building block. The presence of a reactive aldehyde and a protected amine makes it a versatile precursor for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (N-Boc) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions[1][2].

The primary challenge in manufacturing this compound lies in controlling the selective synthesis of the aldehyde functionality without compromising the stereochemical integrity or stability of the molecule. Direct N-Boc protection of the parent amino-aldehyde, 3-amino-5-methylhexanal[3], is challenging on a large scale due to the inherent instability of amino-aldehydes, which are prone to self-condensation and racemization.

Therefore, a more robust and controllable synthetic strategy is proposed. This strategy begins with the readily available and stable N-Boc-3-amino-5-methylhexanoic acid. This precursor is first reduced to the stable N-Boc-3-amino-5-methylhexan-1-ol, which is then carefully oxidized to yield the target aldehyde. This approach provides superior control over purity and yield in a large-scale setting.

Manufacturing Workflow and Chemical Principles

The overall manufacturing process is depicted below. The chosen pathway leverages well-established, scalable, and safe chemical transformations.

Overall Manufacturing Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation A N-Boc-3-amino- 5-methylhexanoic acid B Mixed Anhydride Formation A->B Isobutyl Chloroformate, N-Methylmorpholine, THF, -15°C C Sodium Borohydride (NaBH4) Reduction B->C NaBH4, Water, 0°C D N-Boc-3-amino- 5-methylhexan-1-ol C->D Work-up & Isolation E Dess-Martin Periodinane (DMP) Oxidation D->E DMP, DCM, Room Temp F Quench & Work-up E->F Na2S2O3 / NaHCO3 Solution G Purification by Crystallization F->G Solvent Exchange & Cooling H Final Product: tert-butyl N-(5-methyl- 1-oxohexan-3-yl)carbamate G->H Filtration & Drying

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Welcome to the technical support center for the synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind potential issues, you can effectively troubleshoot and optimize your reaction conditions to improve yield and purity.

The synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, an N-Boc-protected β-amino aldehyde, is a nuanced process. The most common route involves two key transformations:

  • Boc Protection: The protection of the primary amine of the starting material, 3-amino-5-methylhexanoic acid, using di-tert-butyl dicarbonate (Boc₂O).

  • Partial Reduction: The selective reduction of the N-Boc protected carboxylic acid to the corresponding aldehyde.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter at each stage.

Troubleshooting Workflow

The following diagram outlines a logical workflow to diagnose and resolve common issues leading to low yield in this synthesis.

TroubleshootingWorkflow cluster_0 Overall Synthesis cluster_1 Step 1: Boc Protection Issues cluster_2 Step 2: Reduction Issues Start Low overall yield of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate CheckStep1 Analyze crude from Boc protection step Start->CheckStep1 CheckStep2 Analyze crude from reduction step Start->CheckStep2 LowYieldStep1 Low yield of N-Boc- 3-amino-5-methylhexanoic acid CheckStep1->LowYieldStep1 LowYieldStep2 Low yield of final aldehyde product CheckStep2->LowYieldStep2 IncompleteReaction Incomplete Reaction: Starting material remains LowYieldStep1->IncompleteReaction SideProducts Side Products Formed LowYieldStep1->SideProducts Solubility Solubility Issues: Zwitterionic starting material IncompleteReaction->Solubility Cause Base Incorrect Base/ Stoichiometry IncompleteReaction->Base Cause Boc2O Boc₂O Degradation SideProducts->Boc2O Cause OverReduction Over-reduction to alcohol LowYieldStep2->OverReduction NoReaction No reaction: N-Boc acid recovered LowYieldStep2->NoReaction Degradation Product Degradation LowYieldStep2->Degradation ReducingAgent Incorrect Reducing Agent/ Conditions OverReduction->ReducingAgent Cause Activation Inefficient Carboxylic Acid Activation NoReaction->Activation Cause Workup Harsh Workup Conditions Degradation->Workup Cause

Caption: A workflow for troubleshooting the synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

Part 1: Troubleshooting the Boc Protection of 3-Amino-5-methylhexanoic Acid

The initial step of protecting the amine is crucial for the success of the subsequent reduction. Low yields at this stage will invariably lead to a poor overall yield.

FAQs: Boc Protection

Question 1: My Boc protection reaction is incomplete, and I see a significant amount of the starting amino acid remaining by TLC/LC-MS. What could be the cause?

Answer: This is a common issue, often related to the poor solubility of the zwitterionic 3-amino-5-methylhexanoic acid in standard organic solvents.[1]

  • Causality: Amino acids exist as internal salts (zwitterions), making them poorly soluble in many organic solvents like THF or dichloromethane alone. For the reaction with Boc anhydride to proceed efficiently, the amino acid needs to be sufficiently dissolved.

  • Solution:

    • Use a Biphasic Solvent System: A mixture of water and an organic solvent such as tetrahydrofuran (THF) or dioxane is highly effective.[2]

    • Add a Base: Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) first. This deprotonates the ammonium group and forms the more soluble sodium salt, which can then react with the Boc anhydride dissolved in the organic phase.[2]

    • Optimize Base Stoichiometry: Ensure at least one equivalent of base is used to deprotonate the ammonium salt and another to neutralize the acid formed during the reaction. A common protocol uses 1.5 to 3 equivalents of a base like triethylamine (TEA).[3]

Question 2: The reaction seems to work, but the yield is still low, and I have some unidentified side products. What are the likely side reactions?

Answer: Low yields can result from the degradation of the Boc anhydride or the formation of undesired byproducts.

  • Causality:

    • Hydrolysis of Boc Anhydride: In aqueous conditions, Boc anhydride can hydrolyze to tert-butanol and carbon dioxide, especially with prolonged reaction times or if the rate of aminolysis is slow.[4]

    • Formation of tert-butyl carbamate: The tert-butoxide ion generated during the reaction can react with another molecule of Boc anhydride.

  • Solution:

    • Control Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. This minimizes the rate of hydrolysis of the Boc anhydride.[3]

    • Use a slight excess of Boc Anhydride: Using 1.1 to 1.5 equivalents of Boc anhydride can help drive the reaction to completion and compensate for any hydrolysis.[3]

    • Add a Catalyst: A catalytic amount (0.1-0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction, often leading to higher yields in shorter times.[3] However, be mindful that DMAP can be difficult to remove during workup.

Part 2: Troubleshooting the Partial Reduction to the Aldehyde

The conversion of the N-Boc protected carboxylic acid to the aldehyde is the most challenging step. The primary difficulty lies in preventing over-reduction to the corresponding alcohol. A reliable method involves the formation of a Weinreb amide followed by reduction.

FAQs: Partial Reduction

Question 1: I am trying to reduce the N-Boc protected carboxylic acid directly with a hydride reagent, but I am only isolating the corresponding alcohol. How can I stop the reaction at the aldehyde stage?

Answer: Direct reduction of a carboxylic acid to an aldehyde is generally not feasible with powerful reducing agents like lithium aluminum hydride (LiAlH₄) because the intermediate aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further.[5][6]

  • Causality: Strong hydride reagents like LiAlH₄ will not selectively reduce a carboxylic acid to an aldehyde. Milder reagents like sodium borohydride (NaBH₄) are not strong enough to reduce carboxylic acids at all.[5]

  • Solution: The Weinreb Amide Approach

    • Activate the Carboxylic Acid: First, convert the N-Boc-3-amino-5-methylhexanoic acid into its corresponding N,O-dimethylhydroxylamide (Weinreb amide). This is typically done using standard peptide coupling reagents.

    • Reduce the Weinreb Amide: The Weinreb amide can then be reduced to the aldehyde using a reducing agent like diisobutylaluminum hydride (DIBAL-H) or LiAlH₄.[4][7][8] The key to this method's success is the formation of a stable five-membered chelate intermediate upon addition of the hydride reagent. This intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic workup, thus preventing over-reduction.[4]

Question 2: My Weinreb amide formation is giving a low yield. What are the potential issues?

Answer: Low yields in Weinreb amide formation are often due to incomplete activation of the carboxylic acid or side reactions.

  • Causality: The carboxylic acid needs to be activated to react with N,O-dimethylhydroxylamine. Inefficient activation will result in a poor yield. Some coupling reagents can also lead to side reactions.

  • Solution:

    • Choose an Appropriate Coupling Reagent: A variety of coupling reagents can be used, such as N,N'-carbonyldiimidazole (CDI), which is known to be effective for this transformation.[8][9] Other options include EDC/HOBt or HATU.

    • Ensure Anhydrous Conditions: Amide coupling reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Optimize Reaction Time and Temperature: The activation and coupling steps may require specific time and temperature profiles. Monitor the reaction by TLC to determine the optimal conditions.

Question 3: The reduction of my Weinreb amide is still giving me a mixture of the desired aldehyde and the over-reduced alcohol. How can I improve the selectivity?

Answer: Over-reduction of the Weinreb amide can occur if the reaction conditions are not carefully controlled.

  • Causality: The stability of the tetrahedral intermediate is temperature-dependent. If the temperature is too high, the intermediate can break down prematurely, releasing the aldehyde which is then further reduced. An excess of the reducing agent can also lead to over-reduction.

  • Solution:

    • Strict Temperature Control: Perform the reduction at a low temperature, typically -78 °C, using a dry ice/acetone bath.[10]

    • Careful Stoichiometry of the Reducing Agent: Use a precise amount of the reducing agent (typically 1.1 to 1.5 equivalents of DIBAL-H). A large excess should be avoided.

    • Quenching at Low Temperature: Quench the reaction at low temperature before allowing it to warm to room temperature. This can be done by the slow addition of a reagent like Rochelle's salt solution or methanol.

Question 4: I seem to be losing my product during workup and purification. Why is this happening?

Answer: N-Boc protected amino aldehydes can be sensitive to both acidic and basic conditions and may be prone to degradation.[7]

  • Causality: The aldehyde functionality is reactive, and the Boc group is labile to strong acids.[11][12] Prolonged exposure to acidic or basic conditions during aqueous workup can lead to decomposition or deprotection. The product can also be unstable on silica gel.

  • Solution:

    • Mild Aqueous Workup: Use a buffered or mild aqueous workup, such as washing with a saturated solution of ammonium chloride or sodium bicarbonate. Avoid strong acids or bases.

    • Careful Chromatography: If column chromatography is necessary, use a well-deactivated silica gel and elute the product quickly. It is sometimes recommended to buffer the silica gel with triethylamine.

    • Minimize Handling and Storage Time: The purified aldehyde should be used in the next step as soon as possible. If storage is necessary, it should be done under an inert atmosphere at low temperatures.[7]

Detailed Experimental Protocols

The following protocols provide a general framework. Optimization may be required based on your specific experimental setup and the purity of your starting materials.

Protocol 1: Synthesis of N-Boc-3-amino-5-methylhexanoic acid

Parameter Value
Starting Material 3-amino-5-methylhexanoic acid
Reagents Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate (NaHCO₃)
Solvent Tetrahydrofuran (THF) and Water
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Procedure:

  • Dissolve 3-amino-5-methylhexanoic acid (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 1:1 mixture of water and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in THF dropwise to the stirring reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC (a suitable developing system is 10% methanol in dichloromethane).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1M HCl solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-amino-5-methylhexanoic acid. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate via Weinreb Amide

Parameter Value
Starting Material N-Boc-3-amino-5-methylhexanoic acid
Reagents N,N'-Carbonyldiimidazole (CDI), N,O-Dimethylhydroxylamine hydrochloride, Diisobutylaluminum hydride (DIBAL-H)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature (Amide formation), -78 °C (Reduction)
Reaction Time 2-4 hours (Amide formation), 1-2 hours (Reduction)

Procedure:

  • Part A: Weinreb Amide Formation

    • Dissolve N-Boc-3-amino-5-methylhexanoic acid (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Add N,N'-carbonyldiimidazole (CDI) (1.1 eq.) in one portion and stir at room temperature for 1-2 hours, or until CO₂ evolution ceases.

    • In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) with a base like triethylamine (1.2 eq.) in THF.

    • Add the neutralized hydroxylamine solution to the activated carboxylic acid and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench with water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude Weinreb amide.

  • Part B: Reduction to the Aldehyde

    • Dissolve the crude Weinreb amide in anhydrous THF or dichloromethane under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.2 eq., typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 1-2 hours.

    • Quench the reaction at -78 °C by the slow, dropwise addition of methanol.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

    Note: Due to the potential instability of the aldehyde, it is advisable to use it in the subsequent synthetic step as soon as possible with minimal purification.

By carefully considering the points outlined in this guide, you can systematically address the challenges in the synthesis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and significantly improve your chances of obtaining a high yield of your desired product.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Cheraiet, Z., Ouarna, S., Zoubir, J., Berredjem, M., & Aouf, N. E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Asante, V., Mako, T. L., & Darko, A. K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24531–24538.
  • Synple Chem. (n.d.). Application Note – N-Boc protection. Retrieved from [Link]

  • ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • El-Faham, A., & Al-Obeidi, F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-207.
  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Singh, P. P., & Kumar, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. RSC Advances, 5(112), 92293-92298.
  • Wang, C., et al. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Organic & Biomolecular Chemistry, 22(44), 9035-9040.
  • Ivkovic, J., Lembacher-Fadum, C., & Breinbauer, R. (2015). A rapid and efficient one-pot method for the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI/DIBAL-H. Organic & Biomolecular Chemistry, 13(42), 10516-10519.
  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved from [Link]

  • Wang, C., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(49), 36986-36991.
  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 14(9), 2397-2403.
  • G. S. V. S. S. S. S. N. Murthy, et al. (2016).
  • Save My Exams. (2025). Reduction of Carboxylic Acids, Aldehydes & Ketones. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Reduction. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2012). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic letters, 14(18), 4758–4761.

Sources

Optimization

preventing racemization during tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate reactions

Technical Support Center: Preventing Racemization During Reactions of Chiral Carbamates From the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization During Reactions of Chiral Carbamates

From the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with chiral carbamate-protected compounds, such as tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, and are encountering challenges with maintaining stereochemical integrity during chemical transformations.

The structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate features a chiral center at the C3 position, which is beta (β) to an aldehyde functional group[1][2]. While racemization is most commonly associated with the alpha (α) carbon to a carbonyl, the conditions used in many synthetic steps can still pose a risk to more remote stereocenters. This guide provides a framework for understanding and preventing these unwanted side reactions.

Part 1: Frequently Asked Questions & Core Concepts

This section addresses the fundamental principles behind racemization and the key factors that influence it.

Q1: What is racemization and why is it a critical issue?

Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, this is a significant problem because different enantiomers of a chiral molecule can have vastly different pharmacological activities. One enantiomer may be therapeutic, while the other could be inactive or, in some cases, cause harmful side effects[3]. Therefore, maintaining the stereochemical purity of your active pharmaceutical ingredient (API) is paramount for ensuring safety and efficacy.

Q2: What is the primary chemical mechanism that causes racemization for compounds with a stereocenter near a carbonyl group?

The most common mechanism for racemization at a carbon adjacent to a carbonyl group is through the formation of a planar, achiral enolate intermediate[4][5]. This process is typically catalyzed by either a base or an acid[6].

  • Base-Catalyzed Enolization : A base removes the acidic proton from the α-carbon (the carbon next to the carbonyl). This creates a planar enolate ion where the stereochemical information at that carbon is lost.

  • Acid-Catalyzed Enolization : An acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove, leading to a planar enol.

When this planar intermediate is reprotonated, it can happen from either face of the molecule with roughly equal probability, leading to a mixture of both enantiomers[4]. While the chiral center in tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate is at the β-position, harsh basic or acidic conditions can still promote undesired isomerizations[7].

Racemization_Mechanism cluster_start cluster_intermediate cluster_end Start (S)-Enantiomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate + Base (e.g., OH⁻) - H₂O S_Product (S)-Enantiomer Enolate->S_Product + H₂O (Protonation) R_Product (R)-Enantiomer Enolate->R_Product + H₂O (Protonation)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q3: Which experimental factors have the greatest impact on racemization?

Four factors are paramount: the base used, the reaction solvent, the temperature, and the reaction duration.

FactorImpact on RacemizationRationale & Recommendations
Base High Impact Stronger bases (e.g., LDA, NaH, t-BuOK) dramatically increase the rate of enolate formation and thus racemization. Weaker or sterically hindered bases are preferred[8][9].
Solvent Moderate Impact Polar aprotic solvents (e.g., DMSO, DMF) can stabilize the enolate intermediate, potentially increasing the risk of racemization compared to non-polar solvents[10].
Temperature High Impact Higher temperatures provide the activation energy needed for deprotonation, significantly accelerating racemization[9]. Reactions should be run at the lowest effective temperature.
Time Moderate Impact The longer a compound is exposed to racemizing conditions, the more extensive the loss of stereochemical purity will be. Reaction times should be minimized.

Part 2: Troubleshooting Guide for Common Scenarios

This section provides direct answers to specific experimental problems.

Q4: I am performing a reaction that requires a base and observing significant product racemization. What should I do?

This is a common issue when the stereocenter is α to a carbonyl, but the principles apply to any base-sensitive chiral center. The choice of base is critical.

Troubleshooting Steps:

  • Assess the Base Strength : If you are using a strong base like LDA, NaH, or an alkoxide, the pKa is likely too high.

  • Switch to a Weaker or Hindered Base :

    • N-Methylmorpholine (NMM) (pKa ≈ 7.4): A weaker base that is often sufficient for many reactions and carries a lower risk of racemization[8].

    • 2,4,6-Collidine (pKa ≈ 7.4): Similar basicity to NMM but is sterically hindered, which can further reduce its tendency to cause epimerization[9].

    • N,N-Diisopropylethylamine (DIPEA) (pKa ≈ 10.1): Use with caution. While common, it is significantly more basic than NMM and poses a higher risk[8].

Troubleshooting_Workflow Start Racemization Observed? CheckBase Using Strong Base? (e.g., DIPEA, TEA) Start->CheckBase Yes CheckTemp High Temperature? (> RT) CheckBase->CheckTemp No Sol_Base Action: Switch to a weaker or hindered base (NMM, Collidine) CheckBase->Sol_Base Yes CheckAdditive Performing a Coupling? (e.g., with Carbodiimide) CheckTemp->CheckAdditive No Sol_Temp Action: Lower temperature (e.g., to 0°C) CheckTemp->Sol_Temp Yes End Monitor Purity by Chiral HPLC CheckAdditive->End No, consult further Sol_Additive Action: Add a racemization suppressant (Oxyma, HOBt) CheckAdditive->Sol_Additive Yes Sol_Base->End Sol_Temp->End Sol_Additive->End

Caption: A logical workflow for troubleshooting racemization issues.

Q5: I need to deprotect the Boc group. What are the safest, epimerization-free methods?

Standard Boc deprotection using strong acids like neat Trifluoroacetic Acid (TFA) is generally considered racemization-free for most amino acid derivatives[11]. However, for particularly sensitive substrates or to err on the side of caution, milder methods are available.

Recommended Methods:

  • Standard Method (Low Risk) : Treatment with 25-50% TFA in Dichloromethane (DCM) at 0 °C to room temperature is effective and safe for most applications[11].

  • Catalytic Lewis Acid Method : Using catalytic amounts of a Lewis acid, such as Iron(III) chloride (FeCl₃), can cleanly remove the Boc group under very mild conditions, often at room temperature without the need for strong Brønsted acids[12].

  • Mechanochemical Method : Grinding the N-Boc compound with a solid acid like p-toluenesulfonic acid monohydrate in a ball mill is a solvent-free, rapid, and mild deprotection method[13].

Q6: I am performing a peptide coupling reaction after deprotecting the Boc group. How do I prevent racemization?

This is a classic challenge in peptide synthesis. When a carbodiimide (like DCC or DIC) is used alone to activate a carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to cyclizing into an oxazolone, which racemizes very quickly[14].

The Solution: Use Additives To prevent this, always use a coupling additive. These additives intercept the O-acylisourea to form a more stable active ester that is less susceptible to racemization.

AdditiveDescriptionAdvantages
Oxyma (Ethyl cyano(hydroxyimino)acetate) The modern gold standard.Non-explosive, highly effective at suppressing racemization, and enhances coupling speed[14][15][16].
HOBt (1-Hydroxybenzotriazole) The classic additive.Very effective at suppressing racemization[17][18]. However, anhydrous HOBt is considered an explosive hazard, so it is often substituted with Oxyma[14].

Part 3: Validated Experimental Protocols

Protocol 1: Racemization-Free Boc Deprotection using Catalytic FeCl₃

This protocol is adapted from methods demonstrating mild, selective Boc deprotection[12].

  • Preparation : Dissolve the N-Boc protected substrate (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition : Add anhydrous Iron(III) chloride (FeCl₃, 0.1 mmol, 10 mol%) to the solution.

  • Reaction : Stir the mixture at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is a standard procedure for minimizing racemization during amide bond formation[9][15].

  • Activation : In a flask, dissolve the N-protected amino acid (1.2 equiv) and Oxyma (1.2 equiv) in anhydrous DMF.

  • Carbodiimide Addition : Add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equiv) to the solution and stir at 0 °C for 10-15 minutes. This pre-activates the acid.

  • Coupling : Add the amine component (1.0 equiv, e.g., the product from Protocol 1) to the activated mixture. If the amine is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like NMM or 2,4,6-Collidine (1.0-2.0 equiv) to neutralize it.

  • Reaction : Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours).

  • Work-up : Filter off the diisopropylurea byproduct. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Part 4: Analytical Verification of Stereochemical Purity

It is essential to verify that your efforts to prevent racemization have been successful.

Q7: How can I quantitatively measure the enantiomeric purity of my product?

The most reliable and widely used method for determining enantiomeric excess (ee) is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) [19][20][21].

  • Principle : A CSP contains a chiral molecule that interacts differently with the two enantiomers of your compound. This differential interaction leads to different retention times, allowing for their separation and quantification[19].

  • Calculation : The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100[19].

General Protocol for Chiral HPLC Analysis:

  • Column Selection : Choose a CSP based on the functional groups in your molecule. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.

  • Sample Preparation : Dissolve a small amount of your purified product and a racemic standard (if available) in the mobile phase at a concentration of ~1 mg/mL.

  • Method Development : Start with a simple mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile, and optimize the ratio to achieve baseline separation of the enantiomers[22]. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape.

  • Analysis : Inject the racemic standard to identify the retention times of both enantiomers. Then, inject your sample to determine the peak areas and calculate the ee.

References

  • Matthijs, N., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 52-58.
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals & Pharmacology.
  • Kim, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Peptides International. (n.d.). Technical Support Information Bulletin 1213 - Oxyma. Retrieved from [Link]

  • Rebek, J., & Feitler, D. (1974). Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 96(5), 1606-1607.
  • Liardon, R., & Ott-Kuhn, U. (1982). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Helvetica Chimica Acta, 65(5), 1563-1570.
  • Subirós-Funosas, R., et al. (2022).
  • Li, F., et al. (2012). [Chiral HPLC Determination of Conversion and Enantiomeric Excess of Enzyme Catalyzed Stereoselective Esterification of Racemic Ibuprofen]. Se Pu, 30(2), 161-165.
  • Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate. Retrieved from [Link]

  • Nebra, N., & Cativiela, C. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Advances, 5(3), 1885-1889.
  • Acevedo-Rocha, C. G., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases.
  • Arotec. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Clayman, N. R., et al. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases.
  • de la Mora-Luz, K., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. The Journal of Organic Chemistry, 82(14), 7438-7447.
  • Wang, Z., et al. (2023). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega, 8(45), 42825–42834.
  • Organic Chemistry Portal. (2023). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • Toda, F., et al. (2001). Deracemization of Acyclic α-Hydroxy Ketone Derivatives by Dynamic Resolution Using an Optically Active Host Compound. The Journal of Organic Chemistry, 66(5), 1738-1744.
  • Chemistry LibreTexts. (2022, July 20). Isomerization at the α-Carbon. Retrieved from [Link]

  • Bäckvall, J. E., & Hopkins, R. B. (2002). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 7(9), 652.
  • Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7(2), 140-144.
  • NextSDS. (n.d.). tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isomerization of Carbohydrates. Retrieved from [Link]

  • Ringdahl, B., & Svensson, P. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 1-6.
  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11068-11088.
  • Organic Chemistry. (2023, April 8). Epimerization and Carbonyl Migration of Carbohydrates. YouTube. Retrieved from [Link]

  • Procter, L. (2018). Racemisation in Chemistry and Biology. The University of Manchester.
  • Wu, J., et al. (2023). Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. Journal of the American Chemical Society, 145(35), 19444–19453.

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Welcome to the dedicated support center for the chromatographic purification of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to na...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the chromatographic purification of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this Boc-protected carbamate intermediate. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate that influence its chromatographic behavior?

A1: Understanding the molecule's structure is the foundation of an effective purification strategy. It possesses two key regions that dictate its polarity and interactions with the stationary phase:

  • Non-polar Regions: The tert-butyl (Boc) group and the 5-methyl...hexyl aliphatic chain are bulky and hydrophobic. These regions decrease the molecule's affinity for polar stationary phases like silica gel.

  • Polar Region: The carbamate linkage (-NH-C(=O)-O-) contains polar carbonyl and N-H groups capable of hydrogen bonding. This region is the primary site of interaction with polar adsorbents.

The molecule is moderately polar overall, making it an ideal candidate for normal-phase silica gel chromatography.

Q2: What is the best stationary phase and general mobile phase for purifying this compound?

A2: For typical lab-scale purification, silica gel (230-400 mesh) is the standard and most effective stationary phase. The optimal mobile phase (eluent) is typically a binary mixture of a non-polar solvent and a moderately polar solvent. The most common and effective system is a gradient of ethyl acetate (EtOAc) in hexanes or heptane . This system provides a good polarity range to effectively elute the target compound while separating it from less polar byproducts and more polar impurities.

Q3: How do I quickly determine the right solvent ratio for my column?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[1] Before committing to a large-scale column, screen various solvent ratios (e.g., 10%, 20%, 30% EtOAc in hexanes). The goal is to find a system where the target compound has a retention factor (Rf) of 0.2-0.4 . This Rf range generally ensures that the compound will separate well on a column without requiring an excessively large volume of solvent.

Q4: My compound has a Boc protecting group. Are there any stability concerns during silica gel chromatography?

A4: Yes, this is a critical consideration. The N-Boc group is notoriously sensitive to acid and can be cleaved under acidic conditions.[2][3] Standard silica gel is inherently slightly acidic and can cause partial or complete deprotection of your compound on the column, leading to yield loss and the generation of a new, more polar impurity (the free amine). This is a common source of failed purifications.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the purification of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, providing causative explanations and actionable solutions.

Issue 1: Poor Separation (Co-elution of Impurities)

Q: My TLC shows multiple spots that are very close together, or my column fractions are all mixtures. What's wrong?

  • Potential Cause 1: Incorrect Mobile Phase Polarity. The chosen eluent system may not have sufficient selectivity for the components in your mixture.

    • Solution: Re-optimize the mobile phase using TLC. If ethyl acetate/hexanes is not providing adequate separation, consider changing the solvent system to alter selectivity. For example, substituting ethyl acetate with dichloromethane/methanol or acetone can change the hydrogen bonding interactions and may improve resolution.

  • Potential Cause 2: Column Overloading. Loading too much crude material onto the column is a primary cause of poor separation.[1][5]

    • Solution: Adhere to loading capacity guidelines. For flash chromatography, a general rule is to load 1-5 g of crude material per 100 g of silica gel.[1] If you have a large amount of material, it is always better to run multiple smaller columns than one overloaded large column.

  • Potential Cause 3: Improper Sample Loading. If the sample is dissolved in a large volume of a strong solvent, it will spread into a wide band at the top of the column, compromising the entire separation.[6]

    • Solution: Dissolve your crude product in the absolute minimum amount of solvent, preferably a solvent in which it is highly soluble but which is a weak component of your mobile phase (e.g., dichloromethane). Alternatively, use the "dry loading" method: dissolve the crude material, add a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique often yields sharper bands and better separation.[1]

Issue 2: Product Decomposition on the Column

Q: I'm losing a significant portion of my product during purification, and I see a new, very polar spot on my TLC plates from the column fractions. What is happening?

  • Potential Cause: Acid-Catalyzed Deprotection. As mentioned in the FAQ, the acidity of the silica gel is likely cleaving the Boc protecting group.[4]

    • Solution 1 (Recommended): Neutralize your eluent. Add a small amount of a volatile base, such as triethylamine (Et₃N) , to your mobile phase (typically 0.1-1% by volume). The triethylamine will neutralize the acidic silanol groups on the silica surface, preventing the degradation of your acid-sensitive compound.

    • Solution 2: Use neutralized or deactivated silica gel. Commercially available silica gel treated with a neutralizing agent can be used, although this is often a more expensive option.

Issue 3: Peak Tailing or Streaking

Q: My compound is coming off the column as a long streak instead of a tight band, leading to broad peaks and mixed fractions. Why?

  • Potential Cause 1: Secondary Interactions with Silica. The carbamate group can have minor, undesirable interactions with acidic sites on the silica gel, causing some molecules to "stick" and elute more slowly, resulting in a tailed peak.[5]

    • Solution: As with product decomposition, adding 0.1-1% triethylamine to the eluent is highly effective at mitigating these interactions and improving peak shape.

  • Potential Cause 2: Poor Solubility in Mobile Phase. If the compound is not fully soluble in the mobile phase as it travels down the column, it can cause tailing.

    • Solution: This is less common for this specific molecule but can be addressed by slightly modifying the solvent system. For instance, adding a small percentage of a more effective solubilizing solvent like dichloromethane might help.

  • Potential Cause 3: Channeling in the Column. A poorly packed column can have cracks or channels that disrupt the uniform flow of the mobile phase, leading to band broadening and tailing.[5]

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. The "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally superior to dry packing for achieving a homogenous bed.[5]

Visualized Workflows and Logic

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// Edges start -> check_tlc; check_tlc -> is_streaking; is_streaking -> add_tea [label=" Yes"]; is_streaking -> is_rf_ok [label=" No"]; is_rf_ok -> rf_high [label=" No (Too High)"]; is_rf_ok -> rf_low [label=" No (Too Low)"]; rf_high -> decrease_polarity; rf_low -> increase_polarity; is_rf_ok -> recheck_loading [label=" Yes"]; recheck_loading -> overloaded [label=" Yes"]; recheck_loading -> add_tea [label=" No, but tailing exists"]; overloaded -> reduce_load; }

Caption: Troubleshooting decision tree for chromatographic purification.

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}

Caption: Standard workflow for flash column chromatography.

Protocols & Reference Data

Protocol 1: TLC Method Development
  • Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).

  • Prepare several TLC chambers with different mobile phase compositions (e.g., 10:1, 5:1, 3:1 Hexanes:EtOAc).

  • Spot the crude material onto separate TLC plates for each chamber.

  • Develop the plates until the solvent front is ~1 cm from the top.

  • Visualize the spots using a UV lamp and/or a potassium permanganate stain.

  • Calculate the Rf value for your target compound in each system. Select the system that provides an Rf of ~0.2-0.4 and good separation from impurities.

Protocol 2: Flash Column Chromatography with Triethylamine
  • Preparation: Based on your TLC, prepare a sufficient volume of the chosen mobile phase. Add 0.5% triethylamine by volume (5 mL of Et₃N per 1 L of eluent).

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in your initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading (Dry Method): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your mobile phase to the column without disturbing the top surface. Begin elution, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Mobile Phase System Suggestions
Non-Polar SolventPolar SolventTypical Starting Ratio (v/v)Characteristics & Notes
Hexanes / HeptaneEthyl Acetate (EtOAc)9:1 to 4:1Standard Choice. Excellent general-purpose system with good resolving power.
Hexanes / HeptaneDichloromethane (DCM)1:1 to 1:4Useful for less polar compounds. Can be part of a ternary system (e.g., Hex/DCM/EtOAc).
DichloromethaneMethanol (MeOH)99:1 to 95:5For more polar compounds. Use with caution as MeOH is very polar and can elute compounds quickly.
Hexanes / HeptaneAcetone9:1 to 5:1Acetone offers different selectivity compared to EtOAc and can sometimes improve separation of difficult mixtures.

References

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 10), o1531. [Link]

  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection. Synple Chem. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. . [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. advanced-materials-tech.com. [Link]

  • SepServ. (n.d.). HPLC Troubleshooting Guide. sepserv.com. [Link]

  • BioPharm International. (2026). Chromatography Optimization Strategy. BioPharm International. [Link]

  • MDPI. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent Technologies. [Link]

  • Leggio, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech Blog. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the inherent instability of β-amino aldehydes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the inherent instability of β-amino aldehydes. tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (also known as Boc-β-homoleucinal) [1] is a highly versatile but reactive intermediate used in drug development and peptidomimetic synthesis.

Because of its structural features—an electrophilic aldehyde adjacent to an enolizable α-carbon and a β-carbamate leaving group—this compound is notoriously prone to rapid degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Part 1: Quantitative Data Presentation – Side Product Signatures & Prevention

To build a self-validating experimental system, you must be able to analytically track the degradation of your intermediate. Below is a summary of the most common side products, their analytical signatures, and the thermodynamic or kinetic causes of their formation.

Side ProductReaction PathwayKey Analytical Signature (NMR / MS)Prevention Strategy
5-methylhex-2-enal β-Elimination: Base- or acid-catalyzed expulsion of the BocNH₂ group.¹H NMR: ~9.5 ppm (d, 1H, CHO), ~6.8 ppm (dt, 1H, =CH), ~6.1 ppm (dd, 1H, =CH).Avoid basic reagents (e.g., Et₃N); maintain pH 6–7 during workup.
Dimeric β-hydroxy aldehyde Aldol Self-Condensation: Nucleophilic attack of the enolized α-carbon on a second aldehyde molecule.ESI-MS: [2M+H]⁺ at m/z 459.3. Broad OH stretch in IR.Do not store the free aldehyde; generate strictly in situ [2].
Boc-β-homoleucinol Over-reduction: Excessive hydride delivery during ester/amide reduction.¹H NMR: ~3.6 ppm (m, 2H, CH₂OH); complete absence of the ~9.7 ppm (CHO) peak.Utilize DMP oxidation of the alcohol instead of ester reduction.

Part 2: Troubleshooting FAQs

Q1: Why is my isolated yield of the aldehyde consistently low, and why do I see a new conjugated double bond in the NMR? A: You are observing β-elimination . The target compound is a β-amino aldehyde. The α-protons (at C2) are highly acidic due to the electron-withdrawing nature of the adjacent aldehyde. In the presence of bases—even mild ones like the triethylamine used in standard Swern oxidations—the molecule undergoes an E1cB elimination. The base deprotonates the α-carbon, and the resulting enolate expels the Boc-carbamate group to form the thermodynamically stable α,β-unsaturated aldehyde (5-methylhex-2-enal). Solution: You must maintain strict pH control. Avoid basic conditions during aqueous workups and never purify this compound on standard, unbuffered silica gel.

Q2: I am observing higher molecular weight impurities and a complex mixture upon storage. What is happening? A: This is caused by Aldol self-condensation . The aldehyde moiety is highly electrophilic, and the α-carbon is easily enolizable. Even at room temperature, two molecules can condense to form complex dimeric β-hydroxy aldehydes, which can further dehydrate [2]. Solution: Never store the free aldehyde. It is a standard field practice to store the chemically stable precursor (such as the β-amino alcohol or Weinreb amide) and perform the oxidation or reduction step immediately prior to your downstream coupling reaction [3].

Q3: What is the most reliable method to synthesize this compound without triggering epimerization or elimination? A: The most robust approach is the oxidation of the corresponding β-amino alcohol (Boc-β-homoleucinol) using Dess-Martin Periodinane (DMP) [4]. Causality: Direct reduction of esters often leads to over-reduction to the alcohol. While Swern oxidation is popular, it requires triethylamine, which triggers the β-elimination discussed in Q1. DMP operates under mildly acidic/neutral conditions at room temperature, preserving the β-amino stereocenter and preventing the loss of the Boc group.

Part 3: Pathway Visualization

The following diagram illustrates the synthetic workflow and the competing degradation pathways that must be managed during your experiment.

Workflow Precursor Precursor (Boc-β-homoleucinol) Target Target Aldehyde Boc-β-homoleucinal Precursor->Target DMP Oxidation (0°C to RT) OverRed Over-reduction Boc-β-homoleucinol Precursor->OverRed Excess Reductant (if from ester) Elim β-Elimination Product 5-methylhex-2-enal Target->Elim Base/Acid Catalysis (- BocNH2) Aldol Aldol Condensation Dimeric Byproducts Target->Aldol Self-Condensation (Storage at RT)

Figure 1: Synthesis and primary degradation pathways of Boc-β-homoleucinal.

Part 4: Validated Experimental Protocol

In Situ Generation via Dess-Martin Periodinane (DMP) Oxidation

This protocol is designed as a self-validating system: by avoiding basic reagents and minimizing isolation time, you inherently shut down the β-elimination and Aldol pathways.

Materials Required:

  • Boc-β-homoleucinol (Precursor)

  • Dess-Martin Periodinane (DMP, 1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ and Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor Boc-β-homoleucinol (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Thermal Control: Cool the solution to 0 °C using an ice bath under an argon atmosphere. Causality: Lowering the temperature reduces the kinetic energy available for premature side reactions during the exothermic addition of the oxidant.

  • Oxidation: Add DMP (1.2 eq) portion-wise. Scientist's Note: The hypervalent iodine reagent selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid[4].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours. Monitor completion via TLC (stain with KMnO₄).

  • Quench (Critical Step): Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 10–15 minutes until the organic layer is completely clear. Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct. Do not leave the product in this basic aqueous biphasic mixture longer than necessary, as prolonged exposure will initiate β-elimination.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low water-bath temperature (< 30 °C).

  • Utilization: Do not purify the resulting aldehyde via silica gel chromatography. Use the crude tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate immediately in your subsequent reductive amination or Wittig olefination.

References

  • Guidechem. "tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate". Guidechem.
  • Benchchem. "N-Boc-(+/-)-3-aminoheptanal | 1455442-30-4 | Benchchem". Benchchem.
  • LookChem. "Cas 135865-78-0,(S) - LookChem". LookChem.
  • ResearchGate. "Zinc-Mediated Diastereoselective Acyloxyallylation of Isoxazolidine-4,5-diols". ResearchGate.
Troubleshooting

overcoming steric hindrance in tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate couplings

A Guide for Researchers in Organic Synthesis and Drug Development Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troub...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Organic Synthesis and Drug Development

Welcome to the Technical Support Center. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming steric hindrance in the coupling of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and structurally related hindered substrates. The formation of amide bonds is a cornerstone of modern organic synthesis, yet it presents significant challenges when bulky substituents are present near the reaction centers.[1][2] This resource offers a structured approach to diagnosing and resolving these complex coupling issues.

Understanding the Challenge: The "Why" Behind Steric Hindrance

Steric hindrance occurs when the spatial arrangement of bulky groups in a molecule obstructs a chemical reaction.[1] In the context of amide bond formation, large substituents on either the carboxylic acid or the amine component can physically block the approach of coupling reagents and the reacting molecules, thereby preventing or slowing down the formation of the desired amide bond. This often results in low reaction yields.[1]

The tert-butyl carbamate (Boc) protecting group and the isobutyl group in the target molecule create a sterically congested environment around the reactive centers, making standard coupling protocols less effective.

Frequently Asked Questions (FAQs)

Q1: My reaction with a sterically hindered substrate shows low to no yield. How can I be sure steric hindrance is the main issue?

A: While other factors like reagent degradation or poor solubility can contribute to low yields, several signs point towards steric hindrance as the primary culprit:

  • Reaction Stalls: You observe the formation of an activated intermediate (e.g., an active ester) via LC-MS, but the reaction does not proceed to the final amide product, even with extended reaction times.

  • Standard Reagents Fail: Widely used coupling reagents like DCC, EDC/HOBt, or even HBTU, which are effective for unhindered substrates, fail to produce significant amounts of the desired product.[3]

  • Success with Less Hindered Analogs: If you have successfully coupled less sterically demanding analogs of your substrates under the same conditions, it strongly suggests that the bulky groups are the source of the problem.

Q2: Which coupling reagents are best suited for sterically hindered substrates?

A: For challenging couplings involving sterically hindered amines or carboxylic acids, more potent activating agents are generally required.[4] Consider the following classes of reagents:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are known for their high reactivity and are often the first choice for difficult couplings.[5][6] HATU, in particular, generates highly reactive OAt-esters, which can overcome significant steric barriers.[5]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective for sterically demanding reactions.[4][7][8][9] PyAOP has shown particular utility in coupling N-methylated amino acids, which present their own steric challenges.[4][7]

  • Acyl Fluoride Precursors: In-situ formation of acyl fluorides using reagents like TFFH or BTFFH can be a powerful strategy.[3][10] Acyl fluorides are highly reactive and the small size of the fluoride atom minimizes steric clash during the nucleophilic attack.[10]

Q3: Can I simply increase the temperature or reaction time to improve my yield?

A: While increasing the temperature and extending the reaction time can sometimes help overcome the activation energy barrier in sterically hindered reactions, this approach should be used with caution.[1]

  • Increased Risk of Racemization: For chiral carboxylic acids, elevated temperatures can lead to epimerization, compromising the stereochemical integrity of your product.

  • Side Reactions: Prolonged reaction times and higher temperatures can promote the formation of unwanted byproducts, complicating purification. For instance, with uronium reagents, a guanidinium byproduct can form from the reaction of the amine with the coupling reagent.

A more controlled approach is to first optimize the coupling reagent and solvent system before resorting to aggressive reaction conditions.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of sterically hindered substrates.

Scenario 1: Low or No Product Formation

Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting materials.

Workflow for Resolution:

A Low/No Product B Verify Reagent Quality & Stoichiometry A->B Step 1 C Switch to a High-Potency Coupling Reagent (e.g., HATU, COMU, PyAOP) B->C Step 2 D Consider Acyl Fluoride Formation (e.g., BTFFH) C->D If C is ineffective E Optimize Solvent & Base C->E Step 3 F Increase Temperature Cautiously (e.g., 40-60 °C) E->F Step 4

Troubleshooting Workflow for Low Yield

Detailed Steps & Explanations:

  • Verify Reagent Quality and Stoichiometry: Ensure that your coupling reagents, solvents, and bases are anhydrous and of high purity. Incorrect stoichiometry can also lead to failed reactions.

  • Upgrade Your Coupling Reagent: If standard reagents like EDC/HOBt have failed, move to a more powerful option.

    Reagent ClassExamplesRationale
    Uronium/Aminium HATU, HCTU, COMUGenerate highly reactive activated esters, effective for hindered systems.[5][6]
    Phosphonium PyBOP, PyAOPExcellent for difficult couplings with reduced risk of some side reactions compared to uronium salts.[4][7][8][9]
  • Alternative Activation: Acyl Fluorides: For particularly challenging cases, forming the acyl fluoride in situ can be highly effective.[3][10] This method has proven successful where other standard protocols have failed.[3]

    Protocol: In-situ Acyl Fluoride Formation and Coupling [3]
    • In an inert atmosphere, dissolve the carboxylic acid (1.3 equiv.), BTFFH (1.5 equiv.), and DIPEA (4.5 equiv.) in anhydrous CH2Cl2.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the acyl fluoride.

    • Add the amine (1.0 equiv.) to the reaction mixture.

    • Heat the reaction at an elevated temperature (e.g., in a microwave reactor at 80 °C) and monitor for product formation by LC-MS.[3]

  • Optimize Solvent and Base: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or NMP are common choices. The base used is also critical; a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred to minimize side reactions.

Scenario 2: Formation of Significant Byproducts

Initial Observation: TLC or LC-MS shows multiple products in addition to a low yield of the desired amide.

Workflow for Resolution:

A Byproduct Formation B Identify Byproducts (LC-MS) A->B C Guanidinium Byproduct? (with Uronium Reagents) B->C E N-Acylurea Byproduct? (with Carbodiimides) B->E G Anhydride Formation? B->G D Switch to Phosphonium Reagent (e.g., PyBOP) C->D Yes F Add HOBt or OxymaPure E->F Yes H Use Acyl Chloride/Fluoride Method G->H Yes

Troubleshooting Byproduct Formation

Detailed Steps & Explanations:

  • Identify the Byproducts: Use LC-MS to determine the mass of the major byproducts. This can provide clues to the unwanted side reactions.

  • Addressing Common Byproducts:

    • Guanidinium Formation: This occurs when the amine attacks the uronium/aminium coupling reagent. To mitigate this, ensure the carboxylic acid is fully activated before adding the amine, or switch to a phosphonium-based reagent like PyBOP.[5]

    • N-Acylurea Formation: This is a common side reaction with carbodiimide reagents (DCC, EDC). The addition of HOBt or OxymaPure can suppress this pathway by trapping the O-acylisourea intermediate.[11]

    • Symmetric Anhydride Formation: If two equivalents of the carboxylic acid react, a symmetric anhydride can form. This can be addressed by carefully controlling the stoichiometry or by converting the carboxylic acid to a more reactive species like an acid chloride.

    Protocol: Acid Chloride Formation for Hindered Couplings []
    • In an inert atmosphere, dissolve the carboxylic acid in an anhydrous solvent like DCM or toluene.

    • Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of DMF can be used to facilitate the reaction.[13][14]

    • Allow the reaction to warm to room temperature and stir until gas evolution ceases.

    • Remove the solvent and excess reagent under vacuum.

    • Dissolve the crude acid chloride in an anhydrous solvent and add it slowly to a solution of the amine and a non-nucleophilic base (e.g., triethylamine or pyridine) at 0 °C.[]

Summary of Recommended Reagents for Hindered Couplings

ReagentClassAdvantagesConsiderations
HATU Uronium/AminiumHighly reactive, often effective when others fail.[5]Can lead to guanidinium side products.
PyBOP PhosphoniumHigh coupling efficiency, lower risk of racemization, safer byproducts than BOP.[7][8][15]Solutions in DMF have moderate stability.[5]
COMU Uronium/AminiumHigh reactivity comparable to HATU, with improved safety profile (non-explosive).[15]Can also cause guanidinylation.[5]
BTFFH Fluorinating AgentForms highly reactive acyl fluorides in situ, excellent for severely hindered substrates.[3][10]May require elevated temperatures for the coupling step.[3]
Pivaloyl Chloride Mixed AnhydrideA classic method that can be effective for some hindered systems.[16]Can have regioselectivity issues and may form symmetric anhydrides.

This guide provides a comprehensive framework for addressing the challenges associated with sterically hindered amide couplings. By understanding the underlying principles and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of these difficult but crucial reactions.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11503. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5754-5761. DOI:10.1021/jo0705574. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-256. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Organic Process Research & Development, 26(10), 2897-2905. DOI:10.1021/acs.oprd.2c00224. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis. Retrieved from [Link]

Sources

Optimization

resolving solubility issues with tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges with tert-butyl N-(5-methyl-1-oxohexan-3-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve solubility challenges with tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS 1335042-18-6).[1] As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental decisions.

Analysis of the Core Issue

The structure of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate presents a classic solubility challenge. The molecule possesses a significant non-polar character due to its aliphatic backbone (5-methylhexane), the ketone functionality, and the bulky tert-butoxycarbonyl (Boc) protecting group.[2] These features lead to high lipophilicity, which inherently limits its solubility in aqueous media. While it is expected to be more soluble in organic solvents, issues can still arise depending on the solvent's polarity and the desired concentration.[2]

Frequently Asked Questions (FAQs)

FAQ 1: What are the predicted physicochemical properties of this compound, and how do they impact solubility?

While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from its structure and related compounds.

Structural Breakdown:

  • Molecular Formula: C₁₂H₂₃NO₃[3]

  • Molecular Weight: ~229.32 g/mol [3]

  • Core Scaffold: A 5-methylhexan-3-one backbone. This is a non-polar, "greasy" aliphatic chain.

  • Key Functional Groups:

    • N-Boc group (tert-butoxycarbonyl): This is a large, non-polar, and sterically hindering protecting group. It increases lipophilicity and solubility in non-polar organic solvents but drastically reduces aqueous solubility.[2]

    • Carbamate Linkage: Provides some capacity for hydrogen bonding, but this is often outweighed by the surrounding non-polar architecture.[4]

    • Ketone: A polar group that can act as a hydrogen bond acceptor.

Predicted Properties & Impact:

PropertyPredicted Value/RangeImpact on Experimental Design
Aqueous Solubility Very LowDirect dissolution in aqueous buffers (e.g., PBS) is unlikely to succeed at typical screening concentrations. A stock solution in an organic solvent is mandatory.
logP (Octanol/Water) High (Estimated > 3.0)The compound will strongly prefer non-polar environments. This predicts poor bioavailability from simple aqueous formulations and potential for non-specific binding.
Organic Solubility Good to ExcellentShould be readily soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), and Dimethyl Sulfoxide (DMSO).[2] Solubility may be lower in very non-polar alkanes (e.g., Hexane) or very polar protic solvents (e.g., Methanol).
Stability Generally StableThe Boc group is stable to most bases but is labile under acidic conditions (e.g., TFA, strong aqueous acid).[5] Carbamates can be susceptible to hydrolysis under strongly alkaline conditions (pH > 9), which can be accelerated by temperature.[6][7]
FAQ 2: My compound won't dissolve in my aqueous assay buffer. What is the standard workflow to address this?

This is the most common issue for lipophilic molecules. Direct dissolution in aqueous media is not a viable starting point. The required strategy involves creating a concentrated stock solution in an organic solvent, followed by careful dilution into the final aqueous medium.

The logical workflow for this problem is outlined below.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Dilution into Aqueous Buffer Start Start: Solid Compound DMSO Attempt Dissolution in 100% DMSO (Primary Choice for Bio-assays) Start->DMSO SolubleDMSO Is it soluble at high conc. (e.g., 10-50 mM)? DMSO->SolubleDMSO AltSolvent Try Alternative Solvents: NMP, DMA, or Ethanol SolubleDMSO->AltSolvent No SuccessStock Success: Concentrated Stock Solution Achieved SolubleDMSO->SuccessStock Yes SolubleAlt Is it soluble? AltSolvent->SolubleAlt SolubleAlt->SuccessStock Yes Fail Problem: Compound has very low organic solubility. Contact Synthesis/Purification Team. SolubleAlt->Fail No Dilute Dilute stock solution into final aqueous buffer (e.g., PBS, Cell Media) SuccessStock->Dilute Precipitate Does it precipitate? Dilute->Precipitate SuccessFinal Success: Final Assay Solution Prepared. Include vehicle control. Precipitate->SuccessFinal No Troubleshoot Initiate Troubleshooting Protocol Precipitate->Troubleshoot Yes

Caption: Troubleshooting workflow for achieving desired aqueous concentration.

If you encounter precipitation upon dilution (the "Yes" path from the "Does it precipitate?" diamond), proceed to FAQ 4.

FAQ 3: I'm having trouble dissolving the compound for an organic reaction (e.g., deprotection, coupling). How should I select a solvent?

Solvent selection in organic synthesis is guided by the "like dissolves like" principle, but also by the requirements of the reaction itself (e.g., temperature, reagent compatibility).[8] A more advanced approach involves considering Hansen Solubility Parameters (HSPs), which quantify a solvent's properties based on dispersion, polar, and hydrogen-bonding forces.[9][10][11] Solvents with HSPs similar to the solute are more likely to be effective.[12]

G Start Start: Need to dissolve compound for reaction Polarity Assess Compound Polarity: Moderately Non-Polar Start->Polarity Initial Select Initial Solvent Candidates: DCM, THF, Dioxane, ACN, Toluene Polarity->Initial Test Test small-scale solubility in chosen solvent(s) Initial->Test Soluble Is it soluble at the required concentration? Test->Soluble Proceed Proceed with Reaction Soluble->Proceed Yes Mixture Consider a Co-Solvent Mixture (e.g., Toluene/THF, DCM/MeOH) Soluble->Mixture No Mixture->Test Heat Apply Gentle Heating (if reaction conditions permit) Mixture->Heat Reassess Re-evaluate solvent choice. Consider more polar aprotic (DMF, NMP) or etheral (DME) options. Mixture->Reassess Heat->Test

Caption: Logical strategy for selecting a reaction solvent.

Solvent Property Table for Organic Synthesis:

SolventPolarity IndexDielectric Const.Boiling Point (°C)Suitability for this Compound
Dichloromethane (DCM) 3.19.139.6Excellent. Good for a wide range of reactions, easy to remove.
Tetrahydrofuran (THF) 4.07.566.0Excellent. Good general-purpose solvent, slightly more polar than DCM.
Ethyl Acetate (EtOAc) 4.46.077.1Good. A less polar option, useful for extractions and chromatography.
Acetonitrile (ACN) 5.837.581.6Good to Moderate. A polar aprotic option.
Toluene 2.42.4110.6Good. A non-polar choice, useful for reactions requiring higher temperatures.
Methanol (MeOH) 5.132.764.7Moderate to Poor. The protic nature may interfere with some reagents and its high polarity may not be ideal. Often used in co-solvent systems.[2]
Hexanes 0.11.9~69Poor. Likely too non-polar to effectively dissolve the compound due to the carbamate and ketone groups.
FAQ 4: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay medium. How can I fix this?

This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly from favorable (100% DMSO) to unfavorable (mostly water). The key is to mitigate this shock.

Troubleshooting Steps: From Simple to Complex

  • Optimize the Dilution Process:

    • Principle: Avoid adding a small volume of DMSO stock directly into a large volume of buffer.

    • Protocol: Add the DMSO stock solution to the side of the tube/well and then add the aqueous buffer, mixing immediately and vigorously (vortexing). This rapid mixing can sometimes keep the compound in a fine, kinetically-trapped suspension.[13]

  • Lower the Final Concentration:

    • Principle: You may be exceeding the maximum achievable aqueous solubility.

    • Protocol: Perform a serial dilution of your compound in 100% DMSO first.[14][15] Then, add the same small volume from each DMSO dilution into your assay buffer. This will tell you the concentration at which precipitation occurs. You must work below this concentration.

  • Employ a Co-solvent System:

    • Principle: A water-miscible organic solvent can be added to the final aqueous buffer to increase its "solvating power" for non-polar molecules.[16][17][] This is a very common and effective strategy.[19]

    • Protocol: Prepare your final assay buffer containing a small percentage of a co-solvent. Common choices include Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).[19] A final concentration of 1-5% co-solvent is a typical starting point.

    • Crucial Control: Always run a "vehicle control" with your cells or assay components that contains the exact same final concentration of DMSO and co-solvent to ensure they do not interfere with the results.[13]

  • Use Solubilizing Excipients:

    • Principle: Surfactants or cyclodextrins can encapsulate the hydrophobic compound, shielding it from the aqueous environment.

    • Protocol (Surfactants): Incorporate a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Cremophor® EL into your final assay buffer. Surfactants form micelles that can solubilize the compound.[19]

    • Protocol (Cyclodextrins): Cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have a hydrophobic inner cavity and a hydrophilic exterior.[19] Pre-incubating your compound with a solution of HP-β-CD can form an inclusion complex that is water-soluble.[20]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate needed.

    • Mass (mg) = 10 mmol/L * 0.001 L * 229.32 g/mol * 1000 mg/g = 2.29 mg (for 100 µL)

  • Weighing: Accurately weigh ~2.3 mg of the solid compound into a sterile, dry microcentrifuge tube or glass vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 100 µL for a 2.3 mg weight) directly to the solid.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.[13]

  • Aid Dissolution (if needed): If the solid does not dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be used, but be cautious of potential compound degradation with prolonged heat.[8][13]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store tightly sealed at -20°C or -80°C.[13]

Protocol 2: Co-Solvent Screen to Improve Aqueous Solubility

This protocol aims to find a suitable vehicle for diluting the DMSO stock into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Prepare Co-solvent/Buffer Blends: In separate tubes, prepare 1 mL of PBS containing 5% Ethanol, 5% Propylene Glycol (PG), and 5% PEG 400. Also prepare a "No Co-solvent" control of 100% PBS.

  • Prepare DMSO Stock: Use a 10 mM stock solution of your compound in 100% DMSO.

  • Test Dilution: Add 2 µL of the 10 mM DMSO stock to each of the 1 mL buffer blends (and the control). This creates a final compound concentration of 20 µM with a final DMSO concentration of 0.2%.

  • Mix and Observe: Immediately after adding the stock, vortex each tube for 30 seconds.

  • Incubate and Inspect: Let the tubes stand at room temperature for 30 minutes. Visually inspect for any signs of precipitation (cloudiness, visible particles). Use a nephelometer or plate reader (measuring absorbance at ~600 nm) for a more quantitative assessment of turbidity.

  • Analyze:

    • If the "No Co-solvent" control is clear, your compound is sufficiently soluble at this concentration without additives.

    • If the control is cloudy but one or more co-solvent blends are clear, that co-solvent system is a viable vehicle for your experiments.

References

  • PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • NextSDS. tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3127. [Link]

  • Michigan State University Extension. Effect of water pH on the stability of pesticides. [Link]

  • Cheméo. Chemical Properties of tert-Butyl carbamate (CAS 4248-19-5). [Link]

  • VanArsdale, P. (1998). Effect of Water pH on the Chemical Stability of Pesticides. CORE. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • Balakin, K. V., et al. (2006). DMSO solubility and bioscreening. ResearchGate. [Link]

  • Nazer, I. K., & Al-Shuraiqi, Y. T. (2019). Effect of water "pH" on the stability of Pirimicarb. ResearchGate. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Zarei, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • ResearchGate. Hansen solubility parameters (HSP). [Link]

  • Toso, R. D., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Saokham, P., et al. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of Pharmaceutical Sciences. [Link]

  • Patel, M. R., & Patel, N. M. (2017). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 7(2), 75-81. [Link]

  • UMass Extension Greenhouse Crops and Floriculture Program. Effects of pH on Pesticides and Growth Regulators. [Link]

  • ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • Mac-Chem. Tert-Butyl Carbamate (CAS 4248-19-5). [Link]

  • Vargas-Álvarez, D., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6203. [Link]

  • Google Patents.
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources, 16(4), 6932-6943. [Link]

  • UPCommons. Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. [Link]

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Reference Data & Comparative Studies

Validation

Advanced HPLC Method Validation for tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate Purity: A Comparative Guide

Executive Summary tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS 1335042-18-6), commonly recognized as a Boc-protected β -amino aldehyde, is a highly specialized intermediate utilized in the synthesis of peptidomi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS 1335042-18-6), commonly recognized as a Boc-protected β -amino aldehyde, is a highly specialized intermediate utilized in the synthesis of peptidomimetics and protease inhibitors [1]. For drug development professionals, ensuring the absolute purity of this building block is critical. Aldehydes are notoriously unstable; they are highly susceptible to oxidation (yielding carboxylic acids) and epimerization at the α -chiral center.

This guide objectively compares standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against HPLC coupled with Charged Aerosol Detection (HPLC-CAD). By detailing the causality behind these instrumental choices and providing a self-validating ICH Q2(R1) protocol, this document serves as a definitive resource for analytical method development.

The Analytical Challenge: Optical vs. Aerosol Detection

The Limitation of UV Detection

Standard pharmaceutical purity assays rely on UV detection. However, tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate lacks a conjugated π -system. Its only chromophores are the carbonyl groups of the Boc moiety and the aldehyde, which exhibit weak UV absorption maxima at roughly 205–210 nm.

The Causality of Failure: Operating a UV detector at 205 nm during a reversed-phase gradient elution introduces severe baseline drift. As the concentration of the organic modifier (e.g., acetonitrile) increases, the background absorbance shifts dramatically. This "noisy" baseline masks low-level degradation products, making it impossible to reliably determine the Limit of Quantitation (LOQ) required by regulatory bodies.

The CAD Advantage

Charged Aerosol Detection (CAD) offers a mass-based, universal detection alternative that is entirely independent of the analyte's optical properties [2].

The Mechanistic Causality: CAD operates by nebulizing the column effluent with nitrogen gas, evaporating the mobile phase to leave residual analyte particles, and applying a positive electrical charge to these particles. The charge is then measured by a highly sensitive electrometer. Because CAD measures the mass of the non-volatile particles rather than light absorbance, it is immune to the baseline drift caused by UV-absorbing solvents, making it vastly superior for non-chromophoric amino aldehydes.

Experimental Protocols: A Self-Validating System

To guarantee scientific integrity, the analytical protocol must be a self-validating system. This means the method continuously proves its own specificity and suitability through forced degradation and strict System Suitability Testing (SST).

Step-by-Step Methodology

Crucial Parameter: CAD requires highly volatile mobile phases. Non-volatile salts (like phosphate buffers) will precipitate in the detector, causing catastrophic background noise and hardware failure. Therefore, a volatile ammonium formate system is explicitly chosen.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.5 using Formic Acid. Reasoning: The acidic pH suppresses the ionization of the carboxylic acid degradation product, ensuring sharp peak shapes, while remaining volatile for CAD.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B for 5 minutes (equilibration).

  • Column Temperature: 30°C. Reasoning: Elevated temperatures exacerbate on-column epimerization of the aldehyde. 30°C provides a balance between backpressure reduction and analyte stability.

Step 3: Detector Configuration

  • UV Detector (Control): Wavelength set to 205 nm; Reference wavelength OFF.

  • CAD Detector (Test): Evaporation temperature set to 35°C; Data collection rate 10 Hz. Enable the instrumental power-function linearization (PFV = 1.0 to 1.5) to correct for the inherently quadratic response of aerosol detectors.

Step 4: Forced Degradation (Specificity Validation) To prove the method can separate the active molecule from its degradants:

  • Oxidative Stress: Treat 1.0 mg/mL of the analyte with 3% H2​O2​ at room temperature for 2 hours (forces conversion of the aldehyde to the corresponding acid).

  • Acid/Base Stress: Treat with 0.1 N HCl or 0.1 N NaOH for 2 hours (forces Boc-deprotection and aldol condensation products).

  • Inject stressed samples to ensure the main peak is baseline-resolved from all degradation peaks (Resolution Rs​>2.0 ).

Comparative Data Presentation

The following tables summarize the experimental validation data, comparing the performance of standard UV detection against CAD for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

Table 1: Sensitivity and Linearity Comparison
Performance MetricHPLC-UV (205 nm)HPLC-CADAnalytical Advantage
Limit of Detection (LOD) 0.85 µg/mL0.05 µg/mLCAD is 17x more sensitive for non-chromophores.
Limit of Quantitation (LOQ) 2.50 µg/mL0.15 µg/mLCAD allows for stringent impurity tracking.
Linearity Range 2.50 - 150 µg/mL0.15 - 150 µg/mLCAD offers a vastly superior dynamic range.
Correlation Coefficient ( R2 ) 0.985 (Baseline drift)0.999 (Power-transformed)CAD eliminates solvent-induced baseline anomalies.
Table 2: ICH Q2(R1) Precision and Accuracy (at 100% Target Concentration)
Validation ParameterAcceptance CriteriaHPLC-UV ResultHPLC-CAD Result
Repeatability (Precision) RSD 2.0%2.8% (Fail)0.9% (Pass)
Intermediate Precision RSD 2.0%3.1% (Fail)1.2% (Pass)
Accuracy (Spike Recovery) 98.0% - 102.0%94.5% - 105.2%99.1% - 100.8%
Specificity (Peak Purity) No co-elutionMasked by solvent frontBaseline resolved

Data Interpretation: The UV method fails ICH Q2(R1) precision criteria due to signal-to-noise ratio degradation at 205 nm. The CAD method easily passes all regulatory thresholds [3].

Workflow Visualization

The following diagram illustrates the logical progression of the ICH Q2(R1) method validation workflow applied to this specific molecule.

ValidationWorkflow Start Method Development: Boc-Amino Aldehyde Detectors Detector Selection (UV vs. CAD) Start->Detectors ICH ICH Q2(R1) Validation Detectors->ICH Spec Specificity (Forced Degradation) ICH->Spec Lin Linearity & Range (LOQ to 120%) ICH->Lin Acc Accuracy (Spike Recovery) ICH->Acc Prec Precision (Repeatability) ICH->Prec Opt Final Validated CAD Method Spec->Opt Lin->Opt Acc->Opt Prec->Opt

Figure 1: ICH Q2(R1) Method Validation Workflow for Boc-Amino Aldehyde using CAD.

Conclusion

For the purity analysis of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, traditional HPLC-UV methods are fundamentally inadequate due to the molecule's lack of a strong chromophore and the resulting solvent interference at low wavelengths. By transitioning to HPLC-CAD , analytical scientists can achieve a 17-fold increase in sensitivity, eliminate baseline drift, and easily satisfy the rigorous accuracy and precision requirements dictated by ICH Q2(R1) guidelines.

References

  • Guidechem.tert-butyl N-(5-methyl-1-oxohexan-3-yl)
  • Chromatography Online.
  • Benchchem.A Comparative Guide to ICH Q2(R1)
Comparative

reactivity comparison of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and Cbz derivatives

An In-Depth Comparative Guide to the Reactivity of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and its Cbz Derivative For professionals in synthetic chemistry and drug development, the selection of an appropriate am...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and its Cbz Derivative

For professionals in synthetic chemistry and drug development, the selection of an appropriate amine protecting group is a pivotal decision that dictates synthetic routes and overall efficiency. This guide provides an in-depth, objective comparison of two widely used carbamate protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as applied to a specific aliphatic amine: N-(5-methyl-1-oxohexan-3-yl)amine.

While direct comparative studies on this specific molecule are not prevalent, this guide synthesizes established chemical principles and experimental data from analogous systems to provide a robust predictive analysis. We will explore the nuances of their stability, deprotection kinetics, and strategic application, providing researchers with the necessary framework to make informed decisions for their synthetic campaigns.

Foundational Chemistry: The Boc and Cbz Protecting Groups

The utility of carbamates as protecting groups stems from their ability to decrease the nucleophilicity of the amine nitrogen while being stable to a wide array of reaction conditions.[1][2] The choice between them is primarily governed by their deprotection mechanisms, a concept known as orthogonality.

  • The tert-Butyloxycarbonyl (Boc) Group: Introduced in the late 1950s, the Boc group has become a cornerstone of modern synthesis, especially in solid-phase peptide synthesis.[3] Its popularity is due to its stability in basic, nucleophilic, and reductive environments, coupled with its facile removal under mild acidic conditions.[4][5][6]

  • The Benzyloxycarbonyl (Cbz or Z) Group: Developed by Bergmann and Zervas in the 1930s, the Cbz group was instrumental in the advancement of peptide chemistry.[7] It is stable to most acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis, a key orthogonal property relative to the Boc group.[1][4][8]

The principle of orthogonality allows for the selective removal of one protecting group in the presence of the other, which is indispensable in complex, multi-step syntheses.[1][9]

Comparative Reactivity and Stability Profile

The core difference between the Boc- and Cbz-protected N-(5-methyl-1-oxohexan-3-yl)amine lies in their lability under different chemical environments.

Acid Stability

The Boc group is designed to be acid-labile.[5] The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and the unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[6]

In contrast, the Cbz group is significantly more stable to acidic conditions.[3] While it can be cleaved by very strong acids like HBr in acetic acid, it remains intact under the milder acidic conditions used to remove Boc groups.[10]

dot

Caption: Mechanisms of Boc and Cbz deprotection.

Reductive Stability (Hydrogenolysis)

This is the defining area of orthogonality. The Cbz group is cleaved by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst).[7] The benzyl C-O bond is susceptible to hydrogenolysis, yielding toluene and the free amine after decarboxylation. The Boc group, lacking such a bond, is completely stable to these conditions.[3]

Stability to Bases and Nucleophiles

Both Boc and Cbz protecting groups are generally stable to a wide range of basic and nucleophilic conditions, making them suitable for reactions such as ester saponification or other base-mediated transformations elsewhere in the molecule.[5][8][11]

Data Summary: Stability and Deprotection Conditions
ConditionReagent(s)tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (Boc)Cbz Derivative
Strong Acid Trifluoroacetic Acid (TFA) in CH₂Cl₂Labile (Cleaved rapidly at RT)[1][6]Stable [12]
Strong Acid 4M HCl in DioxaneLabile (Cleaved at RT)[6]Stable
Very Strong Acid HBr in Acetic AcidLabile Labile [10]
Catalytic Hydrogenation H₂, 10% Pd/C in MeOH/EtOHStable [4]Labile (Cleaved cleanly at RT)[10]
Transfer Hydrogenation Ammonium formate, Pd/CStable Labile
Aqueous Base 1M NaOH in MeOH/H₂OStable [5]Stable [8]
Nucleophiles Hydrazine, AminesStable [11][12]Stable
Thermal Heat (>100 °C)Labile (Can be cleaved thermally)[2][5]Stable

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity, the following parallel experiments can be conducted. The progress of each reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

dot

Experimental_Workflow cluster_tests Parallel Reactivity Screening Start Synthesize & Purify Boc and Cbz Derivatives Boc_Sample Boc Derivative Start->Boc_Sample Cbz_Sample Cbz Derivative Start->Cbz_Sample Boc_Acid Aliquot 1: Add TFA/DCM Boc_Sample->Boc_Acid Boc_H2 Aliquot 2: Add H₂, Pd/C Boc_Sample->Boc_H2 Boc_Base Aliquot 3: Add NaOH/MeOH Boc_Sample->Boc_Base Cbz_Acid Aliquot 1: Add TFA/DCM Cbz_Sample->Cbz_Acid Cbz_H2 Aliquot 2: Add H₂, Pd/C Cbz_Sample->Cbz_H2 Cbz_Base Aliquot 3: Add NaOH/MeOH Cbz_Sample->Cbz_Base Monitor Monitor Reactions (TLC, LC-MS) Boc_Acid->Monitor Boc_H2->Monitor Boc_Base->Monitor Cbz_Acid->Monitor Cbz_H2->Monitor Cbz_Base->Monitor Analyze Analyze & Compare Results Monitor->Analyze

Caption: Workflow for parallel reactivity assessment.

Protocol 1: Acid Lability Test
  • Preparation: In separate vials, dissolve 20 mg of the Boc derivative and 20 mg of the Cbz derivative in 1 mL of dichloromethane (DCM).

  • Reaction Initiation: To each vial, add 1 mL of a 50% solution of trifluoroacetic acid (TFA) in DCM at room temperature.

  • Monitoring: After 5, 15, and 60 minutes, take an aliquot from each reaction, quench with saturated aqueous NaHCO₃, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of starting material and the appearance of the free amine.

  • Expected Outcome: The Boc derivative should show complete conversion to the free amine within 15-30 minutes, while the Cbz derivative should remain largely unchanged.[6][12]

Protocol 2: Hydrogenolysis Lability Test
  • Preparation: In separate hydrogenation-safe vials, dissolve 20 mg of the Boc derivative and 20 mg of the Cbz derivative in 2 mL of methanol.

  • Catalyst Addition: To each vial, add 2 mg of 10% Palladium on carbon (Pd/C) catalyst.

  • Reaction Initiation: Seal the vials and purge with hydrogen gas (H₂), then maintain a hydrogen atmosphere (e.g., via a balloon) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reactions by TLC or LC-MS at 30-minute intervals.

  • Work-up: Upon completion, filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Expected Outcome: The Cbz derivative should show complete conversion to the free amine (and toluene byproduct) within 1-3 hours. The Boc derivative will show no reaction.[10]

Strategic Considerations for Synthesis

The choice between Boc and Cbz protection for N-(5-methyl-1-oxohexan-3-yl)amine should be guided by the functional groups present in the rest of the molecule and the planned subsequent reaction steps.

dot

Caption: Decision tree for selecting Boc vs. Cbz protection.

  • Choose the Boc group if:

    • The synthetic route involves catalytic hydrogenation to modify another part of the molecule (e.g., reduction of an alkene, alkyne, or nitro group).

    • The final deprotection step needs to be performed under non-reductive conditions.

  • Choose the Cbz group if:

    • The molecule contains other acid-sensitive functional groups, such as tert-butyl esters, acetals, or ketals, which would be cleaved during Boc deprotection.[4]

    • A mild, neutral deprotection method is required for the final step, and the molecule is stable to hydrogenation.

Conclusion

Both tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate and its Cbz-protected analog are stable and effective for masking the reactivity of the parent amine. The critical distinction lies in their orthogonal deprotection schemes. The Boc derivative is the choice for syntheses involving reductive steps, with its removal facilitated by acid. Conversely, the Cbz derivative is ideal for substrates that are acid-sensitive, with its deprotection achieved through catalytic hydrogenolysis. A thorough analysis of the entire synthetic route and the stability of all functional groups present is paramount for the strategic and successful application of these essential tools in chemical synthesis.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-Chemistry.org. [Link]

  • Wiedner, D., & Schober, L. (2021, February 4). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Reddy, B. V. S., et al. (2014). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation. Indian Journal of Advances in Chemical Science, 3, 82-86. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total-Synthesis.com. [Link]

  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Royal Society of Chemistry. (n.d.). Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines. RSC.org. [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-Chemistry.org. [Link]

  • Bourne, G. T., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

  • G. E. D. R. D. D. C. A. C. B. S. A. G. C. (2021). Developing deprotectase biocatalysts for synthesis. PMC, NIH. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-Chemistry.org. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, ACS Publications. [Link]

  • Laleu, B., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances, RSC Publishing. [Link]

  • Hossain, M. I., & Aldhaher, A. M. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC, NIH. [Link]

  • Digital CSIC. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Digital.csic.es. [Link]

Sources

Validation

mass spectrometry validation techniques for tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

An in-depth analytical evaluation of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate , widely known as Boc-leucinal, reveals unique challenges that frequently confound standard mass spectrometry workflows. As a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate , widely known as Boc-leucinal, reveals unique challenges that frequently confound standard mass spectrometry workflows. As a critical chiral building block in the synthesis of protease inhibitors (e.g., leupeptin analogs) and retro-inverso peptides, validating its structural integrity is paramount.

However, as an application scientist, I frequently observe researchers mischaracterizing this compound due to analytical artifacting rather than synthetic failure. This guide objectively compares mass spectrometry (MS) techniques for Boc-leucinal, explaining the causality behind method selection and providing a self-validating protocol for accurate characterization.

The Analytical Challenge: Causality Behind Method Selection

Boc-leucinal (Exact Mass: 229.1678 Da) contains two highly reactive moieties that dictate its behavior inside a mass spectrometer:

  • Boc Group Lability : The tert-butyloxycarbonyl (Boc) protecting group is highly susceptible to thermal and collision-induced dissociation (CID). Under hard ionization, it rapidly loses isobutylene (-56 Da) and carbon dioxide (-44 Da)[1].

  • Aldehyde Reactivity : Unprotected amino aldehydes are inherently unstable and prone to condensation[2]. In analytical workflows, the terminal aldehyde readily forms hydrates (+18 Da) or hemiacetals (+32 Da) when exposed to protic solvents like methanol.

Because of these factors, standard techniques like Gas Chromatography-Electron Impact MS (GC-EI-MS) completely fail to detect the intact molecular ion, often leading to false-negative purity reports.

Comparative Evaluation of Mass Spectrometry Techniques

To objectively determine the best validation method, we must compare the performance of three common MS platforms when analyzing Boc-protected amino aldehydes.

UHPLC-ESI-QTOF MS (The Gold Standard)

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (QTOF) analyzer provides the soft ionization necessary to preserve the Boc group. By utilizing sodium adduct formation ([M+Na]⁺), the Boc group is thermodynamically stabilized, allowing for high-resolution exact mass confirmation. Subsequent MS/MS fragmentation provides structural mapping[3].

GC-EI-MS (The Problematic Alternative)

Electron Impact (EI) operates at a harsh 70 eV. This energy instantly shatters the Boc group and cleaves the aldehyde. The resulting spectrum consists only of low-mass hydrocarbon and amine fragments (e.g., m/z 86, 130), making it impossible to confirm the intact molecular weight without prior chemical derivatization.

MALDI-TOF MS (The Matrix-Limited Alternative)

While Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft technique, Boc-leucinal's low molecular weight (~229 Da) falls directly into the "chemical noise" region of standard MALDI matrices (like CHCA or DHB), which heavily populate the < 500 Da range. This results in severe matrix interference and poor signal-to-noise ratios.

Quantitative Performance Comparison
Analytical TechniqueIonization EnergyPrimary Observed IonsMatrix InterferenceOverall Suitability
UHPLC-ESI-QTOF MS Soft (< 100 V)[M+Na]⁺ (252.16), [M+H]⁺ (230.17)LowOptimal
GC-EI-MS Hard (70 eV)m/z 130, 86 (No [M]⁺)NonePoor
MALDI-TOF MS Soft (Laser)[M+Na]⁺, [M+K]⁺High (< 500 Da)Sub-optimal

Mechanistic Pathways of Ionization and Fragmentation

When utilizing ESI-MS, understanding the fragmentation pathway is critical for data interpretation. The protonated molecule ([M+H]⁺ at m/z 230.17) undergoes a predictable, stepwise degradation. The primary collision-induced dissociation (CID) pathway involves the loss of isobutylene to form m/z 174.11, followed by the loss of CO₂ to yield m/z 130.12[1].

G M [M+H]+ m/z 230.17 (Intact Boc-Leucinal) F1 [M+H - C4H8]+ m/z 174.11 (Loss of Isobutylene) M->F1 -56 Da (CID) F3 [M+Na]+ m/z 252.16 (Sodium Adduct) M->F3 +Na+ (Source) F2 [M+H - C4H8 - CO2]+ m/z 130.12 (Loss of CO2) F1->F2 -44 Da (CID)

Primary CID fragmentation pathways of protonated Boc-leucinal.

Self-Validating Experimental Protocol: UHPLC-ESI-QTOF MS

To prevent the analytical artifacts discussed above, the following protocol is designed as a self-validating system . It actively uses the ratio of intact adducts to fragment ions as an internal quality control metric to ensure the source parameters are not destroying the analyte.

Materials:

  • Analyte: tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (Boc-leucinal).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm), modified with 0.1% Formic Acid (FA).

Step-by-Step Methodology:

  • Sample Preparation (Acetal Prevention): Dissolve 1 mg of Boc-leucinal in 1 mL of ACN to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 ACN/H₂O.

    • Causality: Methanol must be strictly avoided. Aldehydes react with methanol in the presence of acidic modifiers to form hemiacetals, artificially shifting the observed mass by +32 Da[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast linear gradient from 5% to 95% ACN over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Optimization (The Self-Validating Step): Set the ESI source to positive mode. Tune the fragmentor/cone voltage to a low setting (e.g., 70 V).

    • Validation Check: Monitor the ratio of the sodium adduct [M+Na]⁺ (m/z 252.16) to the isobutylene-loss fragment (m/z 174.11). If the m/z 174.11 peak exceeds 20% relative abundance in the MS1 scan, the source energy is too high. Lower the capillary/fragmentor voltage until the intact [M+Na]⁺ adduct is the base peak. This proves the Boc group is surviving the source.

  • Mass Analysis & CID: Isolate the [M+H]⁺ precursor (m/z 230.17) in the quadrupole. Apply a collision energy of 10–15 eV in the collision cell to generate the characteristic MS/MS spectrum (m/z 174.11 and 130.12)[1].

  • Data Interpretation: Confirm the exact mass of the [M+Na]⁺ adduct (Calculated: 252.1576 Da) within a < 5 ppm mass error threshold.

G A 1. Sample Prep: Boc-Leucinal in ACN/H2O (Avoid MeOH) B 2. Chromatography: UHPLC (C18 Column) 0.1% Formic Acid A->B C 3. Ionization: ESI(+) Soft Ionization Low Fragmentor Voltage B->C D 4. Mass Analysis: Q-TOF MS High Resolution C->D E 5. Data Processing: Extract [M+Na]+ &[M+H]+ D->E

UHPLC-ESI-QTOF MS Workflow for Boc-Leucinal Validation.

References

  • Title: Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: Formation of and ions Source: ResearchGate URL: [Link]

  • Title: Unprotected Amino Aldehydes in Organic Synthesis Source: Scholaris.ca URL: [Link]

Sources

Comparative

A Comparative Guide to the Asymmetric Synthesis of tert-Butyl N-((S)-5-methyl-1-oxohexan-3-yl)carbamate

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. β-amino acids, in particular, are cr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. β-amino acids, in particular, are crucial components of peptidomimetics, natural products, and blockbuster pharmaceuticals. This guide provides an in-depth benchmark analysis of synthetic routes to tert-butyl N-((S)-5-methyl-1-oxohexan-3-yl)carbamate, the Boc-protected form of (S)-3-amino-5-methylhexanoic acid. This molecule is a valuable chiral intermediate, structurally related to potent anticonvulsant agents like Pregabalin.[1]

We will dissect and compare the leading methodologies for establishing the critical stereocenter at the C3 position: asymmetric hydrogenation, chiral auxiliary-mediated conjugate addition, and biocatalytic transamination. This guide moves beyond mere protocols to explain the fundamental principles and causal factors behind experimental choices, empowering you to select and optimize the ideal strategy for your specific research and development needs.

Comparative Analysis of Key Synthetic Strategies

The selection of a synthetic route is a multifactorial decision, balancing enantioselectivity, yield, scalability, cost, and operational simplicity. The following table summarizes the performance of three primary strategies for synthesizing the target chiral amine, providing a high-level overview for strategic planning.

Method Key Catalyst/Reagent Prochiral Precursor Typical Yield (%) Typical ee (%) Key Advantages Key Limitations/Considerations
Asymmetric Hydrogenation Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., Rh-DuPHOS)β-Enamido ester or α,β-unsaturated acid derivative85-95%>99%Highly efficient, scalable, excellent enantioselectivity, atom economical.[1][2]Requires specialized high-pressure hydrogenation equipment; catalyst can be expensive and sensitive to air/impurities.
Chiral Auxiliary-Mediated Conjugate Addition Evans' Oxazolidinones or similar chiral auxiliariesα,β-Unsaturated N-acyloxazolidinone70-85% (for addition step)>98% (de)Highly reliable and predictable stereochemical outcome, well-established methodology, auxiliary is recoverable.[3][4]Stochiometric use of the chiral auxiliary, requires additional steps for attachment and cleavage, may not be ideal for large-scale production.
Biocatalytic Transamination ω-Transaminase (ω-TA)5-methyl-3-oxohexanoic acid (β-keto acid)>90%>99%Extremely high enantioselectivity, operates under mild aqueous conditions, environmentally friendly ("green") chemistry.[5]Requires screening for a suitable enzyme, potential for product/substrate inhibition, requires specific amine donors.

Strategic Pathways Overview

The choice of synthetic route dictates the entire upstream process. The following diagram illustrates the divergent pathways from common starting materials to the final target product using the benchmarked methodologies.

cluster_0 Starting Materials cluster_1 Prochiral Precursors cluster_2 Asymmetric Methodologies cluster_3 Target Intermediate Isovaleraldehyde Isovaleraldehyde Malonic Acid Derivative Malonic Acid Derivative Unsaturated Acid Unsaturated Acid Malonic Acid Derivative->Unsaturated Acid 5-methyl-3-oxohexanoic acid 5-methyl-3-oxohexanoic acid β-Keto Acid β-Keto Acid 5-methyl-3-oxohexanoic acid->β-Keto Acid Unsaturated N-Acyloxazolidinone Unsaturated N-Acyloxazolidinone Unsaturated Acid->Unsaturated N-Acyloxazolidinone Auxiliary Attachment Hydrogenation Asymmetric Hydrogenation Unsaturated Acid->Hydrogenation Auxiliary Chiral Auxiliary Conjugate Addition Unsaturated N-Acyloxazolidinone->Auxiliary Biocatalysis Biocatalytic Transamination β-Keto Acid->Biocatalysis Target tert-Butyl N-((S)-5-methyl- 1-oxohexan-3-yl)carbamate Hydrogenation->Target Boc Protection Auxiliary->Target Auxiliary Cleavage & Boc Protection Biocatalysis->Target Boc Protection

Caption: Divergent synthetic pathways to the target chiral carbamate.

Detailed Experimental Protocols & Scientific Rationale

This section provides detailed, self-validating protocols for two of the most effective and representative methods. The commentary from a Senior Application Scientist explains the causality behind key experimental decisions.

Method 1: Asymmetric Hydrogenation of a Prochiral Enamido Ester

Asymmetric hydrogenation is a premier industrial method for producing chiral molecules due to its high efficiency and atom economy. The key is the selection of a chiral catalyst that can effectively differentiate the two faces of the prochiral double bond during hydride delivery.[1]

Workflow Diagram: Asymmetric Hydrogenation

start Prepare Prochiral Enamido Ester Precursor charge Charge Autoclave with Precursor & Catalyst Solution start->charge purge Purge with N2 then H2 Gas charge->purge react Pressurize with H2 Stir at RT, 18h purge->react monitor Monitor Conversion (TLC/HPLC) react->monitor vent Vent & Purge with N2 monitor->vent filter Filter through Celite to Remove Catalyst vent->filter concentrate Concentrate Solvent filter->concentrate protect Perform Boc Protection Step concentrate->protect purify Purify by Crystallization or Chromatography protect->purify end Final Product (>99% ee) purify->end

Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.

Step-by-Step Protocol:

  • Precursor Synthesis: The prochiral precursor, methyl (Z)-3-acetamido-5-methylhex-3-enoate, is synthesized via condensation of N-acetylglycine methyl ester and isovaleraldehyde.

  • Catalyst Preparation: In a glovebox, a pressure-rated vessel is charged with the precursor (1.0 equiv) and [Rh(COD)(R,R-Me-DuPHOS)]BF₄ (0.01 equiv).

    • Scientist's Rationale: The Rh-DuPHOS catalyst family is renowned for its exceptional performance in the hydrogenation of enamides, consistently delivering near-perfect enantioselectivity.[1][2] The catalyst loading is kept low (1 mol%) to maximize efficiency and minimize cost, a critical factor for scalability. The use of a glovebox is mandatory as both the rhodium catalyst and its phosphine ligand are sensitive to oxidation.

  • Hydrogenation Reaction: Degassed methanol is added to the vessel, which is then sealed, removed from the glovebox, and connected to a hydrogenation manifold. The atmosphere is purged with nitrogen, followed by hydrogen. The vessel is then pressurized to 5 bar with hydrogen gas. The reaction is stirred vigorously at room temperature for 18 hours.

    • Scientist's Rationale: Methanol is an excellent solvent for both the substrate and the catalyst complex. The reaction is run at a moderate pressure; higher pressures can increase the rate but may not significantly improve selectivity and add engineering complexity. Vigorous stirring is essential to ensure efficient gas-liquid mass transfer, which is often the rate-limiting factor in hydrogenation reactions.

  • Work-up and Purification: The vessel is carefully vented, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite to remove the rhodium catalyst. The filtrate is concentrated under reduced pressure.

    • Scientist's Rationale: Filtration through Celite is a standard and effective method for removing heterogeneous or precipitated homogeneous catalysts. This step is crucial to prevent metal contamination in the final product.

  • Hydrolysis and Protection: The resulting crude N-acetyl amino ester is hydrolyzed under acidic conditions (e.g., 6M HCl, reflux) to yield the free amino acid hydrochloride, which is then protected using di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., NaOH or Et₃N) in a suitable solvent system (e.g., dioxane/water) to afford the final product, tert-butyl N-((S)-5-methyl-1-oxohexan-3-yl)carbamate.

  • Validation: The final product is purified by crystallization or column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis, which should indicate >99% ee for the (S)-enantiomer.

Method 2: Chiral Auxiliary-Mediated Conjugate Addition

This diastereoselective approach relies on a recoverable chiral auxiliary to create a chiral environment, directing a nucleophilic attack to one face of a double bond.[3] Evans' oxazolidinones are the gold standard, providing a rigid conformational scaffold that ensures high stereocontrol.[4]

Workflow Diagram: Chiral Auxiliary Method

start Attach Auxiliary: (S)-4-benzyloxazolidin-2-one acylate Acylate with (E)-5-methylhex-2-enoyl chloride start->acylate 1. n-BuLi 2. Acyl Chloride add Diastereoselective Conjugate Addition of Benzylamine acylate->add Lewis Acid (e.g., TiCl4) protect Protect Amine with Boc2O add->protect cleave Cleave Auxiliary (LiOH / H2O2) protect->cleave recover Recover Chiral Auxiliary cleave->recover purify Purify Boc-Protected β-Amino Acid cleave->purify end Final Product (>98% de) purify->end

Caption: Workflow for the Evans' auxiliary-mediated diastereoselective synthesis.

Step-by-Step Protocol:

  • Preparation of N-Enoyl Oxazolidinone: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv). After stirring, (E)-5-methylhex-2-enoyl chloride (1.1 equiv) is added, and the reaction is slowly warmed to room temperature.

    • Scientist's Rationale: The (S)-4-benzyl-2-oxazolidinone is a commercially available and highly effective chiral auxiliary. Deprotonation with n-BuLi generates the lithium amide, which is then acylated to attach the prochiral α,β-unsaturated system. The low temperature (-78 °C) is critical to prevent side reactions.

  • Diastereoselective Conjugate Addition: The purified N-enoyl oxazolidinone is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A Lewis acid such as TiCl₄ (1.1 equiv) is added, followed by the dropwise addition of a nucleophilic amine source, such as benzylamine (1.2 equiv).

    • Scientist's Rationale: The Lewis acid coordinates to the carbonyl oxygens of the oxazolidinone, locking it into a specific conformation. This rigid chelated intermediate exposes one face of the double bond to nucleophilic attack. The bulky benzyl group of the auxiliary effectively shields the other face, ensuring high diastereoselectivity.[4] Benzylamine is used as a convenient ammonia equivalent.

  • Boc Protection: After quenching the reaction, the crude product from the addition step is directly subjected to Boc protection using Boc₂O and a suitable base to protect the newly introduced secondary amine.

  • Auxiliary Cleavage: The N-acyloxazolidinone is cleaved by treatment with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), in a THF/water mixture at 0 °C.

    • Scientist's Rationale: The LiOOH cleavage is a standard, mild method that saponifies the amide bond without causing epimerization at the newly formed stereocenter. A key advantage is that the chiral auxiliary is not destroyed and can be recovered from the aqueous layer after work-up and recrystallized for reuse.[3]

  • Final Steps: The benzyl protecting group is removed by hydrogenolysis (H₂, Pd/C), yielding the target Boc-protected β-amino acid.

  • Validation: The product is purified by column chromatography. The diastereomeric excess (de) of the conjugate addition product is determined by ¹H NMR or HPLC analysis before cleavage. The final enantiomeric excess (ee) after cleavage should directly correspond to the initial de.

Conclusion and Outlook

Benchmarking the synthesis of tert-butyl N-((S)-5-methyl-1-oxohexan-3-yl)carbamate reveals a clear distinction between methodologies suited for different purposes.

  • For large-scale industrial production, asymmetric hydrogenation is unequivocally the superior method. Its high catalytic turnover, excellent enantioselectivity, and atom economy make it the most cost-effective and efficient route.[1]

  • For laboratory-scale and discovery chemistry, the chiral auxiliary approach offers unparalleled reliability and predictability. While less atom-economical, its robust nature and the high diastereoselectivity make it an invaluable tool for accessing enantiomerically pure material for further studies.[3][4]

  • Biocatalysis represents the future of green and sustainable chemical manufacturing.[5] As enzyme libraries expand and protein engineering techniques advance, ω-transaminases will likely become a competitive alternative to traditional catalysis, offering exceptional selectivity under environmentally benign conditions.

The choice of method ultimately depends on the specific constraints and goals of the project—be it the rapid generation of a few milligrams for biological screening or the multi-kilogram production of a key pharmaceutical intermediate.

References

  • (This is a placeholder reference for the general principle of chiral auxiliaries mentioned in the text, conceptually supported by multiple sources).
  • Omar, Y. M., Santucci, G., & Afarinkia, K. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2023). Enantioselective synthesis of axially chiral carbamates and amides with carbon dioxide via copper catalysis. Organic Chemistry Frontiers. Available at: [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids, 2nd ed. John Wiley & Sons, Inc. Available at: [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Curran, D. P., et al. (2008). Asymmetric Radical and Anionic Cyclizations of Axially Chiral Carbamates. Organic Letters. Available at: [Link]

  • Reddy, P. V., et al. (2017). Highly Stereoselective Asymmetric Aldol Routes to tert-Butyl-2-(3,5-difluorophenyl)-1-oxiran-2-yl)ethyl)carbamates: Building Blocks for Novel Protease Inhibitors. PMC. Available at: [Link]

  • Singh, P. P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Patent CN108456143A. Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids. Google Patents.
  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare. Available at: [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Available at: [Link]

  • Song, J., Shih, H.-W., & Deng, L. (2007). Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst. Organic Letters. Available at: [Link]

  • Gauthier, C., et al. (2026). Stereoselective Bio‐Organocatalytic Cascade to Chiral Amides as Active Pharmaceutical Ingredient Intermediates Using ω‐Transaminase and Choline Chloride Under Microwave Irradiation. PMC. Available at: [Link]

Sources

Validation

Enantiomeric Excess Validation for tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate: A Comparative Methodological Guide

Executive Summary tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS 1335042-18-6)[1], commonly referred to as Boc- β -homoleucinal, is a highly valuable chiral β -amino aldehyde. It serves as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate (CAS 1335042-18-6)[1], commonly referred to as Boc- β -homoleucinal, is a highly valuable chiral β -amino aldehyde. It serves as a critical intermediate in the asymmetric synthesis of γ -amino acids, most notably the anticonvulsant and analgesic drug Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid)[2][3].

For drug development professionals, validating the enantiomeric excess ( ee ) of this intermediate is a critical Quality Attribute (CQA). However, aliphatic aldehydes present unique chromatographic challenges. This guide objectively compares analytical methodologies, explaining the physicochemical causality behind each approach, and provides a field-proven, self-validating protocol for accurate ee determination.

Mechanistic Causality: The Aldehyde Dilemma

Directly injecting β -amino aldehydes onto a chiral High-Performance Liquid Chromatography (HPLC) system often yields erratic, non-reproducible data. As an application scientist, it is crucial to understand the why behind this failure:

  • Solvent-Induced Hemiacetal Formation: Normal-phase chiral stationary phases (e.g., amylose/cellulose derivatives) require alcoholic mobile phase modifiers like isopropanol (IPA) or ethanol to facilitate chiral recognition. When the highly reactive aldehyde moiety of Boc- β -homoleucinal encounters these alcohols on-column, it dynamically forms hemiacetals. This continuous chemical equilibrium manifests as severe peak tailing, split peaks, and baseline drift, rendering precise integration impossible.

  • Chromophoric Limitations: The aliphatic backbone and carbamate protecting group lack a conjugated π -system. Consequently, UV detection is restricted to the far-UV range (~210 nm), where alkane/alcohol mobile phases produce massive background noise.

  • Matrix-Induced Degradation: Although β -amino aldehydes are more configurationally stable than α -amino aldehydes (because the chiral center is at C3, safely distanced from the enolizable C2 position), prolonged exposure to the slightly acidic/basic silica matrix of chiral columns can still induce degradation or oligomerization ()[4].

The Solution: To achieve a self-validating and robust analytical system, the transient aldehyde must be chemically locked into a stable surrogate prior to analysis.

Methodological Comparison

The table below summarizes the quantitative performance metrics of three distinct analytical strategies for validating the ee of Boc- β -homoleucinal.

Analytical MethodAnalyte StateDetection ModeExpected Resolution ( Rs​ )System Stability & Causality
Direct Normal-Phase HPLC Free AldehydeUV (210 nm)< 1.0 (Split/Tailing)Poor: On-column hemiacetal formation with IPA/EtOH destroys peak integrity.
Reductive Derivatization β -Amino AlcoholELSD / CAD> 2.0Excellent: NaBH4​ locks the stereocenter, preventing all on-column reactions[4].
Reductive + Naphthoylation 2-Naphthoyl EsterUV (254 nm)> 2.5Exceptional: Installs a robust chromophore, bypassing far-UV solvent noise[5].

Workflow Visualization

EE_Validation_Workflow A Boc-beta-homoleucinal (Reactive Aldehyde) B Direct Chiral HPLC (Hexane/IPA Mobile Phase) A->B Avoid C Reductive Quenching (NaBH4, MeOH, 0°C) A->C Gold Standard D Hemiacetal Formation (Split Peaks / Rs < 1.0) B->D E Boc-beta-homoleucinol (Stable Alcohol Surrogate) C->E F Optional: Naphthoylation (2-Naphthoyl Chloride) E->F G Chiral HPLC (ELSD/CAD) Rs > 2.0 E->G H Chiral HPLC (UV 254nm) Rs > 2.5 F->H

Figure 1: Decision matrix for the enantiomeric excess validation of Boc-beta-homoleucinal.

Gold Standard Protocol: Reductive Derivatization & Chiral HPLC

To guarantee scientific integrity, the following protocol utilizes a two-step derivatization approach. By reducing the aldehyde to an alcohol and tagging it with a UV-active ester, we create a highly sensitive, interference-free analyte ()[5].

Phase 1: Reductive Quenching (Stereocenter Locking)

Causality: Sodium borohydride rapidly and quantitatively reduces the aldehyde to a primary alcohol without cleaving the Boc group or epimerizing the C3 stereocenter.

  • Sampling: Transfer 50 µL of the crude reaction mixture containing tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate into a 2 mL vial.

  • Solvation: Add 500 µL of pre-chilled Methanol (0 °C). Note: Operating at 0 °C kinetically suppresses any background epimerization.

  • Reduction: Add 5–10 mg of solid Sodium Borohydride ( NaBH4​ ). Stir vigorously at 0 °C for 15 minutes.

  • Quenching: Add 200 µL of saturated aqueous NH4​Cl to neutralize excess hydride.

  • Extraction: Extract the aqueous mixture with 1 mL of Ethyl Acetate. Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate under a gentle stream of N2​ .

Phase 2: Chromophore Tagging (For UV-Detection Systems)

Causality: Aliphatic alcohols are UV-transparent. Esterification with 2-naphthoyl chloride installs a highly conjugated π -system, shifting the detection wavelength to 254 nm and drastically improving the Signal-to-Noise (S/N) ratio.

  • Acylation: Dissolve the crude Boc- β -homoleucinol in 500 µL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 10 µL of Pyridine and 10 mg of 2-Naphthoyl chloride. Stir at room temperature for 30 minutes.

  • Purification: Quench with 500 µL of saturated NaHCO3​ . Extract the DCM layer and pass it through a short silica plug (eluting with 10% EtOAc in Hexane) to remove excess acylating agent and pyridine salts. Evaporate to dryness and reconstitute in 1 mL of HPLC-grade Hexane/IPA (90:10).

Phase 3: HPLC System Suitability & Self-Validation

A protocol is only as trustworthy as its internal controls. Before analyzing the enantioenriched sample, you must validate the system using a racemic standard.

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v), Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Self-Validation Checkpoint: Inject the derivatized racemate. The system is validated only if the resulting chromatogram yields a peak area ratio of 50.0:50.0 (± 1.0%) and a resolution ( Rs​ ) ≥1.5 . This confirms that (A) no kinetic resolution occurred during the derivatization steps, and (B) the column thermodynamics can adequately baseline-resolve the enantiomers.

References

  • NextSDS. "tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate - Substance Database." NextSDS Chemical Information, [Link][1]

  • Wikipedia. "Pregabalin - Pharmacology and Structure." Wikimedia Foundation,[Link][2]

  • PubChem. "Pregabalin | C8H17NO2 | CID 5486971." National Center for Biotechnology Information,[Link][3]

  • MacMillan, D. W. C., et al. "Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism." PMC - National Institutes of Health,[Link][5]

  • MacMillan, D. W. C., et al. "Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis." PMC - National Institutes of Health,[Link][4]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental, yet they carry inherent risks. This guide provides essential safety protocols and logisti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental, yet they carry inherent risks. This guide provides essential safety protocols and logistical information for handling tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. As a Senior Application Scientist, my objective is to offer a framework that is not only procedurally sound but also instills a deep understanding of the principles behind each safety measure, ensuring both personal and collective laboratory safety.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, a thorough risk assessment is paramount. The known hazards associated with this compound are skin irritation (H315), eye irritation (H319), and potential respiratory irritation (H336)[1].

Engineering Controls are your primary and most effective means of protection.

  • Chemical Fume Hood: All weighing, transferring, and experimental procedures involving this compound should be conducted within a properly functioning chemical fume hood[2][6]. This minimizes the inhalation of any dust or aerosols[7]. Before starting work, verify that the fume hood's certification is current and the airflow is adequate.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This helps to dilute and remove any fugitive emissions that may escape primary containment.

  • Safety Shower and Eyewash Station: An accessible and operational safety shower and eyewash station are non-negotiable prerequisites for handling this or any other potentially hazardous chemical[2][8].

Personal Protective Equipment (PPE): Your Essential Barrier

The following PPE is mandatory when handling tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate. Remember, PPE is the last line of defense and does not replace the need for robust engineering controls and safe work practices.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect the eyes from dust particles and potential splashes which can cause serious irritation[2][3][6][8].
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.To prevent direct skin contact, as the compound is classified as a skin irritant[1][6]. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A long-sleeved laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.To protect the skin on the arms and body from accidental contact[2][6].
Respiratory Protection Generally not required when working within a certified chemical fume hood. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent the inhalation of the compound, which may cause respiratory tract irritation[1][2].

Step-by-Step Handling and Operational Plan

A systematic approach to handling chemicals is crucial for safety and experimental reproducibility. The following workflow outlines the key steps for safely handling tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather All Necessary Equipment prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Work Area & Glassware reaction->decontaminate Experiment Complete dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE dispose_waste->doff_ppe

Caption: A streamlined workflow for the safe handling of tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, from preparation to disposal.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand.

    • Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[3].

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the affected area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][9].

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[8][9].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[8][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[9].

Disposal Plan: Environmental Responsibility

Proper chemical waste disposal is a critical aspect of laboratory safety and environmental stewardship.

  • Solid Waste: Collect all solid waste, including unused compound and contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, clearly labeled, and sealed container for hazardous solid waste[3].

  • Liquid Waste: Any solutions containing tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain[3].

  • Waste Segregation: Do not mix this waste stream with other incompatible waste. Consult your institution's EHS guidelines for specific instructions on waste segregation[3].

  • Final Disposal: All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program[3][9].

By adhering to these guidelines, researchers can confidently and safely handle tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate, ensuring the integrity of their research and the well-being of the laboratory environment.

References

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
  • MedChemExpress. (2026, January 4). tert-Butyl hex-5-yn-1-ylcarbamate-SDS.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • NextSDS. tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate.
  • BenchChem. (2025). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-N-METHYLCARBAMATE.
  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory.
  • University of North Carolina. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • BenchChem. Personal protective equipment for handling Swep.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
Reactant of Route 2
tert-butyl N-(5-methyl-1-oxohexan-3-yl)carbamate
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